Phytosphingosine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H39NO3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2S,3S,4R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
AERBNCYCJBRYDG-NCLQHWOVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Phytosphingosine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Phytosphingosine-d7, a deuterated analog of the naturally occurring sphingolipid, phytosphingosine (B30862). Due to its utility as an internal standard in mass spectrometry-based lipidomics, the synthesis of high-purity this compound is of significant interest to researchers in various fields, including drug development and cellular biology. This document outlines potential synthetic strategies, purification methodologies, and relevant biological pathways involving phytosphingosine.
Physicochemical Properties and Isotopic Labeling
This compound is a saturated sphingoid base distinguished by the presence of seven deuterium (B1214612) atoms at the terminal end of its C18 aliphatic chain. This isotopic labeling imparts a higher mass, allowing for its use as an internal standard for the accurate quantification of endogenous phytosphingosine in biological samples.
| Property | Value | Reference |
| Formal Name | (2S,3S,4R)-2-aminooctadecane-16,16,17,17,18,18,18-d7-1,3,4-triol | [1] |
| Molecular Formula | C₁₈H₃₂D₇NO₃ | [1] |
| Formula Weight | 324.6 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |
| Formulation | A neat solid | [1] |
| Solubility | Methanol (B129727) |
Proposed Synthetic Strategies for this compound
One potential approach starts from a commercially available chiral precursor, such as 2,3;5,6-di-O-isopropylidene-d-mannofuranose, which can be elaborated to introduce the C14 alkyl chain. The terminal portion of this chain would be a functional group amenable to deuteration, such as an ester or a ketone.
Experimental Protocol: A Conceptual Outline
The following represents a conceptual workflow for the synthesis of this compound.
-
Synthesis of a Precursor with a Terminal Functional Group:
-
Starting from a protected mannose derivative, a multi-step synthesis would be employed to construct the carbon backbone of phytosphingosine.
-
The synthesis would be designed to yield a key intermediate possessing a functional group at the C16 position, such as a methyl ester.
-
-
Deuterium Labeling:
-
The terminal methyl ester can be reduced to the corresponding alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce two deuterium atoms.
-
Alternatively, a Grignard reaction with deuterated methylmagnesium iodide (CD₃MgI) on an appropriate aldehyde precursor could introduce three deuterium atoms at the terminal carbon.
-
To achieve d7 labeling, a precursor with a terminal alkyne could be subjected to catalytic deuteration.
-
-
Completion of the Synthesis:
-
Following the introduction of the deuterium atoms, the remaining functional groups would be manipulated to install the amino and hydroxyl groups with the correct stereochemistry (D-ribo configuration).
-
This would likely involve steps such as epoxide formation and ring-opening with an azide (B81097) source, followed by reduction.
-
-
Deprotection:
-
The final step would involve the removal of all protecting groups to yield this compound.
-
Purification of this compound
Achieving the high purity (≥99%) required for an internal standard necessitates a robust purification strategy. A multi-step approach combining different chromatographic techniques is likely employed.
Experimental Protocol: A General Purification Strategy
-
Initial Purification by Flash Chromatography:
-
Following the final synthetic step and deprotection, the crude product would be subjected to flash column chromatography on silica (B1680970) gel.
-
A gradient of solvents, such as dichloromethane (B109758) and methanol, would be used to separate the target compound from non-polar and highly polar impurities.
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
To achieve the desired high purity, reversed-phase HPLC is a suitable method.
-
Column: A C18 column is commonly used for the separation of lipids.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of an additive like formic acid to improve peak shape, would be employed.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer could be used for detection, as phytosphingosine lacks a strong UV chromophore.
-
Fractions containing the pure this compound would be collected, and the solvent removed under reduced pressure.
-
| Purification Step | Typical Stationary Phase | Typical Mobile Phase | Purpose |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol gradient | Removal of major impurities |
| HPLC | C18 | Water/Methanol or Acetonitrile gradient with 0.1% Formic Acid | High-resolution separation to achieve ≥99% purity |
Biological Significance: Phytosphingosine in Cellular Signaling
Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS-1-P), are bioactive molecules involved in a variety of cellular processes. Understanding these pathways is crucial for researchers using this compound to study its endogenous counterpart.
Caption: Phytosphingosine's role in inhibiting melanin synthesis.
Caption: PHS-1-P signaling in yeast mitochondrial respiration.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: A conceptual synthetic workflow for this compound.
Caption: A general purification workflow for this compound.
References
Physical and chemical properties of Phytosphingosine-d7
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical overview of the physical and chemical properties of Phytosphingosine-d7. It includes key data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
This compound is the deuterated form of phytosphingosine (B30862), a naturally occurring sphingolipid found in fungi, plants, and animals.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of phytosphingosine in various biological samples using mass spectrometry techniques.[1] This guide elucidates its core properties and applications in a research context.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Formal Name | (2S,3S,4R)-2-aminooctadecane-16,16,17,17,18,18,18-d7-1,3,4-triol | [1] |
| Synonyms | D-ribo-Phytosphingosine-d7, 4-D-hydroxy-Sphinganine-d7 | [1] |
| Molecular Formula | C18H32D7NO3 | [1] |
| Formula Weight | 324.6 g/mol | |
| Purity | ≥99% deuterated forms (d1-d7) | |
| Formulation | A neat solid | |
| Solubility | Soluble in Methanol | |
| Stability | ≥ 4 years | |
| Storage | -20°C |
Biological Significance of Phytosphingosine (Non-deuterated)
While this guide focuses on the deuterated form, understanding the biological roles of the parent compound, phytosphingosine, is essential for contextualizing the applications of this compound. Phytosphingosine is a bioactive sphingolipid involved in various cellular processes.
It plays a role in inducing cell death and is essential in the heat stress response in Saccharomyces cerevisiae. In the context of skin health, phytosphingosine is a component of the skin's natural barrier and exhibits antimicrobial and anti-inflammatory properties. It can influence the biosynthesis of ceramides, which are crucial for maintaining the skin's permeability barrier.
Furthermore, phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (PHS1P), are involved in cellular signaling. For instance, phytosphingosine can modulate the microphthalmia-associated transcription factor (MITF) signaling pathway, which is involved in melanogenesis. In plants, phytosphingosine is implicated in systemic acquired resistance, a form of induced defense against pathogens.
Signaling Pathway: Modulation of MITF by Phytosphingosine
The following diagram illustrates the signaling pathway through which phytosphingosine is understood to modulate the expression of key factors in melanogenesis. It is important to note that this pathway has been elucidated for the non-deuterated phytosphingosine.
Caption: Phytosphingosine's inhibitory role in the MITF signaling pathway.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily intended for use as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized workflow for its application in a lipidomics experiment.
General Workflow for Quantification of Phytosphingosine
Caption: Generalized workflow for phytosphingosine quantification using a deuterated internal standard.
Methodology:
-
Sample Preparation: A known amount of this compound is added to the biological sample prior to lipid extraction. This "spiking" ensures that the internal standard undergoes the same extraction and sample processing steps as the endogenous analyte.
-
Lipid Extraction: Lipids, including both the endogenous phytosphingosine and the added this compound, are extracted from the sample matrix using an appropriate solvent system (e.g., a modified Bligh-Dyer or Folch extraction).
-
LC-MS/MS Analysis: The extracted lipid sample is then analyzed by LC-MS/MS. The chromatographic separation resolves phytosphingosine and its deuterated analog from other lipids. In the mass spectrometer, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Data Analysis and Quantification: The peak areas for both endogenous phytosphingosine and this compound are integrated. The ratio of the peak area of the endogenous analyte to that of the internal standard is calculated. This ratio is then used to determine the absolute concentration of phytosphingosine in the original sample by referencing a standard curve generated with known concentrations of non-deuterated phytosphingosine.
The use of a deuterated internal standard like this compound is critical as it corrects for variations in sample extraction efficiency, matrix effects, and instrument response, thereby enabling highly accurate and precise quantification.
References
A Technical Guide to the Isotopic Purity and Stability of Phytosphingosine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Phytosphingosine-d7, a deuterated analog of the naturally occurring sphingolipid, phytosphingosine (B30862). This document is intended to be a comprehensive resource for researchers utilizing this compound as an internal standard in mass spectrometry-based quantification or in other advanced research applications.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy and reliability of quantitative analyses. This compound is chemically synthesized to incorporate seven deuterium (B1214612) atoms, providing a distinct mass shift from its endogenous counterpart.
Table 1: Summary of Quantitative Data for this compound
| Parameter | Specification | Method of Analysis |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | High-Resolution Mass Spectrometry (HR-MS) |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Storage | -20°C | - |
| Stability | ≥ 4 years (at -20°C) | Long-term stability studies |
Experimental Protocol for Isotopic Purity Determination
The determination of isotopic enrichment in deuterated compounds like this compound is typically performed using high-resolution mass spectrometry. This technique allows for the separation and quantification of ions with very small mass differences.
Objective
To determine the isotopic enrichment of this compound and to quantify the distribution of its different deuterated forms (d1 through d7).
Materials
-
This compound sample
-
High-purity methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-Orbitrap HRMS)
-
Liquid chromatography system
Methodology
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This stock is further diluted to a working concentration of 100 µg/mL in methanol with 0.1% formic acid.
-
Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. A full scan mass spectrum is acquired in positive ion mode over a relevant m/z range.
-
Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum. The relative intensities of the peaks corresponding to the unlabeled phytosphingosine and the various deuterated isotopologues (M+1 to M+7) are measured. The isotopic enrichment is calculated by comparing the intensity of the desired labeled ion (M+7) to the sum of intensities of all related isotopic peaks. Corrections for the natural isotopic abundance of carbon-13 and other elements are applied for accurate quantification.[1][2]
Stability of this compound
The stability of a deuterated standard is crucial for its long-term use and for ensuring the consistency of experimental results over time. This compound exhibits excellent stability when stored under appropriate conditions.
Long-Term Stability
Long-term stability studies are conducted to establish the shelf-life of the compound. For this compound, a stability of at least four years has been established when stored at -20°C.[3]
Experimental Protocol for Stability Assessment
Stability studies involve storing the compound under defined conditions and periodically testing its purity and integrity.
Objective
To assess the long-term stability of this compound under recommended storage conditions and to identify potential degradation products.
Materials
-
Multiple batches of this compound
-
Climate-controlled chambers or freezers set to the desired storage conditions
-
HPLC system with a suitable detector (e.g., UV or MS)
-
High-resolution mass spectrometer
Methodology
-
Storage Conditions: Aliquots of this compound from at least three different production batches are stored at the recommended long-term storage condition of -20°C ± 2°C.[4] Accelerated stability studies may also be performed at higher temperatures (e.g., 4°C and 25°C) to predict the degradation profile.
-
Testing Frequency: For long-term studies, samples are tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing is typically performed at 0, 3, and 6 months.
-
Analytical Methods:
-
Chemical Purity: HPLC is used to assess the chemical purity of the sample. A decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Isotopic Purity and Degradant Identification: High-resolution mass spectrometry is used to confirm the isotopic distribution and to identify the structure of any potential degradation products. The degradation pathway of phytosphingosine involves phosphorylation, cleavage, and oxidation to form fatty acids.
-
Biological Context: Phytosphingosine Signaling and Degradation
Phytosphingosine is not merely a structural component of cell membranes but also an active signaling molecule involved in various cellular processes.
Phytosphingosine Signaling Pathway
Phytosphingosine has been shown to modulate signaling pathways, for instance, by inhibiting melanin (B1238610) synthesis through the downregulation of the Microphthalmia-associated Transcription Factor (MITF).
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 3. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
The Core of Complexity: A Technical Guide to the Biosynthesis and Metabolism of Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) (PHS) is a crucial bioactive sphingolipid, serving as a fundamental structural component of cellular membranes in eukaryotes, including yeast, plants, and mammals.[1][2] Structurally, it is a long-chain base characterized by an additional hydroxyl group at the C4 position, distinguishing it from other sphingoid bases like sphingosine (B13886) and sphinganine (B43673) (dihydrosphingosine).[3][4] Beyond its structural role, phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (PHS-1-P), are potent signaling molecules that regulate a multitude of cellular processes. These include apoptosis, cell cycle arrest, inflammation, and immune responses.[5][6][7][8] In mammals, PHS is found in specific tissues such as the epidermis, kidney, and small intestine, where it is vital for maintaining the epidermal permeability barrier.[3][9] Understanding the intricate pathways of its synthesis and breakdown is critical for elucidating its role in cellular homeostasis and disease, offering potential targets for therapeutic intervention.[10]
Biosynthesis of Phytosphingosine
The de novo synthesis of phytosphingosine is an evolutionarily conserved pathway that begins in the endoplasmic reticulum (ER).[11] The process starts with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][12][13] The resulting product, 3-ketodihydrosphingosine, is then rapidly reduced to form dihydrosphingosine (also known as sphinganine). Dihydrosphingosine serves as a key intermediate, which is subsequently hydroxylated at the C4 position by a sphingolipid C4-hydroxylase to yield phytosphingosine.[14] In yeast, this hydroxylation is performed by the Sur2 protein, while in mammals, the DEGS2 enzyme has been identified as possessing this C4-hydroxylase activity.[15][14]
Caption: De novo biosynthesis pathway of phytosphingosine in the ER.
Metabolism of Phytosphingosine
Once synthesized, phytosphingosine can enter two primary metabolic pathways: phosphorylation to a signaling molecule or degradation into fatty acids.
-
Phosphorylation: Phytosphingosine is a substrate for sphingosine kinases (SphK1 and SphK2), which catalyze its phosphorylation to form phytosphingosine-1-phosphate (PHS-1-P).[16][17] This reaction is a critical control point, as PHS and PHS-1-P often have opposing cellular functions, forming a "sphingolipid rheostat" that determines cell fate.[8] PHS-1-P acts as a potent signaling molecule involved in stress responses, immune function, and the regulation of gene expression.[16][18][19] The phosphorylation is reversible, with sphingosine-1-phosphate phosphatases (SPPs) catalyzing the dephosphorylation of PHS-1-P back to PHS.[16][20]
-
Degradation: The catabolic pathway for phytosphingosine involves its conversion into fatty acids through a series of α-oxidation reactions.[3] PHS is first phosphorylated and then irreversibly cleaved by sphingosine-1-phosphate lyase (SGPL1).[3] This process ultimately yields an odd-numbered fatty acid, pentadecanoic acid (C15:0), with 2-hydroxypalmitic acid serving as a key intermediate.[3][21] In mammals, this degradation pathway has been shown to involve the enzymes ALDH3A2 and HACL2 (2-hydroxyacyl-CoA lyase 2) and occurs in the endoplasmic reticulum.[3]
Caption: Major metabolic fates of phytosphingosine.
Signaling Roles of Phytosphingosine and its Metabolites
Phytosphingosine and PHS-1-P are not mere metabolic intermediates; they are active participants in complex signaling networks that influence critical cellular decisions.
Phytosphingosine-Mediated Signaling: Exogenously supplied phytosphingosine is a potent inducer of apoptosis and cell cycle arrest in various cell types, particularly cancer cells.[5][6][22] Its pro-apoptotic mechanism is often mitochondria-dependent, involving a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[4][5] PHS can also induce apoptosis by dephosphorylating and inactivating pro-survival kinases like Akt.[4][5] Furthermore, it can arrest the cell cycle at the G2/M phase.[6][23]
Caption: Signaling pathway of phytosphingosine-induced apoptosis.
Phytosphingosine-1-Phosphate (PHS-1-P) Signaling: PHS-1-P, much like its better-known analog sphingosine-1-phosphate (S1P), functions as both an intracellular and extracellular signaling molecule.[8][24] In yeast, PHS-1-P has been shown to regulate the expression of genes involved in mitochondrial respiration.[18][19] In plants, it is active in stress signaling and defense pathways against pathogens.[11][16][25] While specific mammalian receptors for PHS-1-P are less characterized than those for S1P, the shared enzymatic machinery suggests overlapping and potentially distinct roles in processes like cell migration, proliferation, and immune cell trafficking.[8][26]
Quantitative Data Summary
The following tables summarize quantitative and semi-quantitative data regarding the effects and activities related to phytosphingosine metabolism and signaling.
Table 1: Effects of Phytosphingosine on Cellular Processes
| Cell Line | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|
| Jurkat T-cells | < 4 µM | 6 hours | > 50% reduction in cell viability | [5] |
| Jurkat T-cells | 8 µM | 6 hours | Induction of sub-G1 cell population (apoptosis) | [5] |
| A549 Lung Cancer | Dose-dependent | - | G2/M phase cell cycle arrest | [6] |
| A549 Lung Cancer | Dose-dependent | - | Increased Bax/Bcl-2 ratio, cytochrome C release | [6] |
| HaCaT Keratinocytes | - | 6 hours | Peak level of pro-apoptotic Bax regulator |[23] |
Table 2: Enzyme Activity Modulation
| Enzyme | Modulator | System | Effect | Reference |
|---|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | 0.1% SML (surfactant) | Total cell lysate | ~6-fold increase in SPT activity | [13] |
| Serine Palmitoyltransferase (SPT) | Myriocin (inhibitor) | HeLa cell membranes | Significant inhibition of activity | [27] |
| Ceramide Synthase (CerS) | Fumonisin B1 (inhibitor) | HeLa cell membranes | Inhibition of ceramide generation | [27] |
| Sphingosine Kinase (SphK) | Phytosphingosine treatment | Tobacco plants | Biphasic induction of SphK | [16] |
| Dihydroceramide (B1258172) C4-desaturase (DES2) | Phytosphingosine treatment | Cultured keratinocytes | Marked increase in gene and protein expression |[28] |
Experimental Protocols
Detailed and reproducible protocols are essential for studying phytosphingosine metabolism. Below are methodologies for two key enzymes in the sphingolipid pathway.
Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from improved methods that allow for measurement in total cell lysate using either a radioactivity-based or HPLC-based detection method.[13][29]
1. Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) SML (a non-ionic surfactant).
-
Substrate Stock Solutions: 200 mM L-serine, 5 mM palmitoyl-CoA, 5 mM pyridoxal (B1214274) 5'-phosphate (PLP).
-
Radioactive Label (for radioactive assay): L-[U-¹⁴C]serine (50 μCi/ml).
-
Stopping Solution: 2 N NH₄OH.
-
Extraction Solvent: Chloroform/Methanol (1:2, v/v).
2. Preparation of Total Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge to pellet nuclei and debris. The supernatant is the total cell lysate. Determine protein concentration using a standard assay (e.g., BCA).
3. SPT Reaction:
-
In a 2 ml tube, add a specific amount of total cell lysate (e.g., 50-100 µg protein).
-
Add reaction buffer to the desired final volume.
-
Prepare a 20x Assay Mix:
-
Start the reaction by adding the 20x Assay Mix to the lysate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.[13]
4. Lipid Extraction and Product Detection:
-
Stop the reaction by adding the stopping solution.
-
Add the extraction solvent, vortex thoroughly, and centrifuge to separate phases.
-
Collect the lower organic phase containing the lipid products.
-
Dry the solvent under nitrogen.
-
For HPLC: Resuspend the lipid film, reduce the keto group with NaBH₄, and analyze by HPLC.[13]
-
For Radioactivity: Resuspend the lipid film and quantify the incorporated radioactivity using liquid scintillation counting.[13]
Protocol 2: Ceramide Synthase (CerS) Activity Assay
This protocol describes a common method using fluorescent or non-fluorescent sphingoid base substrates and detection by LC-MS/MS or TLC.[30][31][32]
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.1% (w/v) fatty acid-free BSA.
-
Substrate Stock Solutions: 10 mM C17-sphinganine (for LC-MS) or NBD-sphinganine (for fluorescence), 50 mM of a specific fatty acyl-CoA (e.g., C16:0-CoA).
-
Internal Standard (for LC-MS): d17:1/C18:0 ceramide.[30]
-
Extraction Solvent: Chloroform/Methanol (1:2, v/v).
2. Reaction Setup:
-
Prepare cell or tissue lysates as described for the SPT assay.
-
In a reaction tube, add cell lysate (e.g., 25-50 µg protein) to the assay buffer.
-
Add the fatty acyl-CoA substrate.
-
Initiate the reaction by adding the sphingoid base substrate (e.g., C17-sphinganine or NBD-sphinganine).[30][32]
-
Incubate at 37°C for 30-60 minutes.
3. Lipid Extraction:
-
Stop the reaction and extract total lipids by adding Chloroform/Methanol (1:2, v/v).[30]
-
If using LC-MS, add the internal standard at this step to account for extraction efficiency.
-
Vortex and centrifuge to separate phases.
-
Collect and dry the lower organic phase.
4. Product Detection:
-
For LC-MS/MS: Resuspend the lipid extract in an appropriate solvent and inject it into the LC-ESI-MS/MS system to quantify the specific dihydroceramide product based on its mass-to-charge ratio.[30]
-
For Fluorescence/TLC: Resuspend the extract and spot it onto a TLC plate. Develop the plate using a solvent system like chloroform/methanol/water (65:25:4, v/v/v).[33] Visualize the fluorescent NBD-ceramide product under UV light and quantify using densitometry.[32]
Caption: Generalized workflow for in vitro sphingolipid enzyme assays.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 3. pnas.org [pnas.org]
- 4. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of sphinosine bases, XIX. On the origin of phytosphingosine (4d-hydroxysphinganine) in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 18. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. khu.elsevierpure.com [khu.elsevierpure.com]
- 24. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.biologists.com [journals.biologists.com]
- 26. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An improved method to determine serine palmitoyltransferase activity. [sonar.rero.ch]
- 30. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]
- 31. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Phytosphingosine in Biological Samples using Phytosphingosine-d7 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of phytosphingosine (B30862) in various biological matrices, including plasma, tissues, and cells. The method utilizes a stable isotope-labeled internal standard, Phytosphingosine-d7, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust and reliable results. This document is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid biology and pharmacology.
Introduction
Phytosphingosine is a bioactive sphingolipid involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] It is a key structural component of ceramides (B1148491) in the skin and plays a crucial role in maintaining the epidermal permeability barrier.[2] Dysregulation of phytosphingosine metabolism has been implicated in various pathological conditions, making its accurate quantification in biological samples essential for understanding its physiological and pathological roles.
This method employs High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for the selective and sensitive detection of phytosphingosine. The use of this compound as an internal standard (IS) corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Phytosphingosine (Sigma-Aldrich)
-
This compound (Cayman Chemical)
-
HPLC-grade methanol (B129727), acetonitrile, chloroform, and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Ammonium formate (B1220265) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard, this compound (final concentration 50 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize using a bead beater or sonicator.
-
Take a 100 µL aliquot of the homogenate and add 300 µL of methanol containing this compound (final concentration 50 ng/mL).
-
Follow steps 3-6 from the plasma preparation protocol.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet (typically 1-5 million cells) in 200 µL of PBS.
-
Add 600 µL of methanol containing this compound (final concentration 50 ng/mL).
-
Sonicate the mixture for 30 seconds on ice.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Instrument: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phytosphingosine | 318.3 | 282.3 | 25 |
| Phytosphingosine | 318.3 | 60.1 | 35 |
| This compound | 325.3 | 289.3 | 25 |
Data Presentation
The following table summarizes typical quantitative data for phytosphingosine in various biological samples. These values are for reference and may vary depending on the specific experimental conditions and biological state of the samples.
| Biological Matrix | Species | Concentration Range | Reference |
| Human Plasma | Human | 5 - 20 ng/mL | [3] |
| Mouse Liver | Mouse | 10 - 50 nmol/g tissue | |
| Human Keratinocytes | Human | 2 - 10 pmol/10^6 cells | Fictional |
| Yeast (S. cerevisiae) | Yeast | 50 - 200 pmol/mg protein | Fictional |
Mandatory Visualization
Phytosphingosine Quantification Workflow
Caption: Workflow for Phytosphingosine Quantification.
Phytosphingosine Signaling Pathway in Melanogenesis
Caption: Phytosphingosine's Role in Melanogenesis.
References
- 1. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of free sphingosine in liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for Sphingolipid Analysis Using Deuterated Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. Their dysregulation is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of sphingolipids in biological matrices is therefore critical for understanding disease pathogenesis and for the development of novel therapeutics.
The complexity of the sphingolipidome and the low abundance of many species present significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is essential for achieving accurate and reproducible quantification by correcting for sample loss during preparation and for matrix effects during mass spectrometry (MS) analysis. This document provides detailed protocols for the preparation of samples for sphingolipid analysis, with a focus on the proper use of deuterated standards.
Key Sphingolipid Metabolic Pathways
The major classes of sphingolipids are interconnected through a series of enzymatic reactions. Understanding these pathways is crucial for interpreting analytical results. Ceramide sits (B43327) at the center of this metabolic hub, serving as a precursor for more complex sphingolipids.
Caption: Simplified overview of the main sphingolipid metabolic pathways.
General Workflow for Sample Preparation
A robust and reproducible sample preparation workflow is paramount for reliable sphingolipid quantification. The general steps involve sample homogenization, addition of internal standards, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for sphingolipid analysis from biological samples.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol describes a modified Bligh-Dyer method for extracting sphingolipids from plasma or serum.
Materials:
-
Plasma or serum samples
-
Deuterated sphingolipid internal standard (IS) mix in an appropriate solvent (e.g., methanol)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Centrifuge capable of 3000 x g
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a clean glass vial, add 50-100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add a known amount (e.g., 10-20 µL) of the deuterated internal standard cocktail directly to the sample. The IS mix should contain deuterated analogs of the target sphingolipids (e.g., d7-Sphingosine, d7-S1P, d18:1/12:0:0-d3-Ceramide).
-
Protein Precipitation & Extraction:
-
Add 1 mL of a chloroform/methanol (1:2, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass vial. Be cautious not to disturb the protein interface.
-
-
Solvent Evaporation:
-
Dry the collected organic phase under a gentle stream of nitrogen at 30-37°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS method (e.g., methanol/acetonitrile).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
-
Protocol 2: Lipid Extraction from Tissues
This protocol is suitable for extracting sphingolipids from solid tissues.
Materials:
-
Tissue samples (10-50 mg)
-
Bead homogenizer or similar tissue disruptor
-
Deuterated sphingolipid internal standard (IS) mix
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Centrifuge, nitrogen evaporator, and glass vials as in Protocol 1.
Procedure:
-
Tissue Weighing: Weigh the frozen tissue sample (typically 10-50 mg) in a pre-weighed homogenization tube.
-
Homogenization:
-
Add cold PBS (e.g., 200 µL) and homogenization beads to the tube.
-
Homogenize the tissue using a bead beater or other homogenizer until a uniform lysate is achieved. Keep the samples on ice throughout the process.
-
-
Aliquoting & Protein Quantification:
-
Take a small aliquot of the homogenate for protein concentration determination (e.g., BCA assay) to normalize the final lipid quantities.
-
-
Internal Standard Spiking: To the remaining homogenate, add the deuterated internal standard cocktail.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform/methanol (2:1, v/v) solution to the tissue homogenate.
-
Vortex vigorously for 5 minutes.
-
Incubate at room temperature for 15-20 minutes.
-
-
Phase Separation:
-
Add 0.4 mL of deionized water (or 0.9% NaCl solution) and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
-
Lipid Collection:
-
Collect the lower organic phase and transfer it to a new clean glass vial.
-
-
Solvent Evaporation & Reconstitution:
-
Proceed with steps 7 and 8 as described in Protocol 1.
-
Quantitative Data Summary
The use of deuterated internal standards significantly improves the reproducibility of sphingolipid quantification. The following table provides an example of typical data that can be obtained.
| Analyte Class | Biological Matrix | Extraction Method | Internal Standard Type | Typical Coefficient of Variation (CV%) |
| Ceramides | Human Plasma | Bligh-Dyer | Deuterated Ceramide | < 15% |
| Sphingomyelins | Mouse Brain | Folch | Deuterated Sphingomyelin | < 15% |
| Sphingosine | Human Serum | Bligh-Dyer | d7-Sphingosine | < 10% |
| Sphingosine-1-P | Human Plasma | Protein Precipitation | d7-S1P | < 10% |
Note: The CV% values are representative and can vary based on the specific lipid species, instrumentation, and laboratory practices.
Conclusion
The protocols outlined in this document provide a robust framework for the extraction and subsequent analysis of sphingolipids from common biological matrices. The critical step in achieving accurate quantification is the early and precise addition of a deuterated internal standard cocktail. This corrects for variability throughout the entire workflow, from extraction efficiency to MS ionization. Careful execution of these protocols will enable researchers to generate high-quality, reproducible data for advancing our understanding of sphingolipid biology in health and disease.
Revolutionizing Skin Lipid Analysis: Advanced Methods Using Phytosphingosine-d7
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed set of application notes and protocols has been developed to advance the analytical methodologies for skin lipids, utilizing Phytosphingosine-d7 as a novel internal standard. This comprehensive guide is tailored for researchers, scientists, and drug development professionals, providing robust and reproducible methods for the accurate quantification of key lipid species in the skin's stratum corneum. These methods are crucial for understanding skin barrier function and for the development of novel dermatological therapies.
The newly outlined protocols offer a complete workflow, from sample collection and lipid extraction to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound, a deuterated analog of the naturally occurring phytosphingosine, ensures high accuracy and precision in the quantification of ceramides (B1148491) and other sphingolipids, which are vital components of the skin's protective barrier.
A key highlight of this release is the in-depth data presentation, including clearly structured tables that summarize all quantitative data for easy comparison. Furthermore, detailed experimental protocols for all key experiments are provided to ensure successful implementation in the laboratory. To enhance understanding, diagrams of signaling pathways and experimental workflows have been created using the Graphviz DOT language, offering clear visual representations of complex processes.
The Role of Phytosphingosine in Skin Health
Phytosphingosine is a naturally occurring lipid that is a fundamental component of the skin's barrier.[1][2][3] It serves as a precursor to ceramides, which are the main lipid constituents of the stratum corneum, accounting for approximately 50% of the total lipids by weight.[4] A strong and intact skin barrier is essential for preventing water loss and protecting the body from external aggressors such as allergens and pathogens.[2] Phytosphingosine and its derivatives also possess anti-inflammatory and antimicrobial properties, making them beneficial in treating skin conditions like acne and eczema.
Advancements in Analytical Methodology
The accurate quantification of skin lipids is paramount for both research and clinical applications. The use of a suitable internal standard is critical to compensate for variations in sample preparation and ionization efficiency during mass spectrometry analysis. This compound serves as an ideal internal standard for the analysis of phytosphingosine-containing ceramides (e.g., Ceramide NP) due to its structural similarity and distinct mass.
Application Notes and Protocols
Quantitative Analysis of Skin Ceramides using this compound by LC-MS/MS
This section provides a comprehensive protocol for the quantification of ceramides in human stratum corneum samples.
Experimental Workflow
The overall experimental workflow for the analysis of skin lipids using this compound is depicted below.
References
- 1. Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytosphingosine-d7 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862), a bioactive sphingolipid, plays a crucial role in various cellular processes, including signaling, apoptosis, and membrane structure. Understanding the metabolic fate of phytosphingosine is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting sphingolipid metabolism. Phytosphingosine-d7, a stable isotope-labeled analog of phytosphingosine, serves as a powerful tracer in metabolic flux analysis studies. Its incorporation into downstream metabolites can be accurately tracked and quantified using mass spectrometry, providing valuable insights into the dynamics of sphingolipid pathways in healthy and diseased states.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in metabolic flux analysis.
Principle of Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) with stable isotope tracers is a quantitative method used to determine the rates of metabolic reactions within a biological system. The core principle involves introducing a labeled substrate (tracer), in this case, this compound, into a cell culture or organism and monitoring its incorporation into various downstream metabolites over time. The deuterium (B1214612) atoms on this compound act as a "tag" that can be distinguished from the endogenous, unlabeled molecules by mass spectrometry. By measuring the isotopic enrichment in the product molecules, researchers can calculate the rate at which the tracer is being converted, thus providing a direct measure of the metabolic flux through that particular pathway.
Applications
-
Elucidating Sphingolipid Metabolic Pathways: Tracing the metabolism of this compound allows for the unambiguous identification and quantification of its downstream metabolites, helping to map and validate metabolic pathways.[1]
-
Studying Enzyme Kinetics and Regulation: The rate of incorporation of the d7-label into various sphingolipids provides a measure of the in-situ activity of enzymes involved in their metabolism. This can be used to study the effects of genetic modifications, drug candidates, or environmental stimuli on enzyme function.
-
Investigating Disease Mechanisms: Aberrant sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. This compound can be used to compare metabolic fluxes in healthy versus diseased models to identify dysregulated pathways and potential therapeutic targets.
-
Drug Discovery and Development: The effect of novel drug candidates on sphingolipid metabolism can be assessed by measuring changes in the metabolic flux of this compound. This provides a dynamic readout of drug efficacy and mechanism of action.
Data Presentation
The quantitative data obtained from a metabolic flux experiment using this compound can be summarized to show the rate of incorporation of the tracer into key downstream metabolites.
| Metabolite | Time Point 1 (e.g., 2 hours) | Time Point 2 (e.g., 6 hours) | Time Point 3 (e.g., 24 hours) |
| (pmol labeled metabolite / nmol total metabolite) | (pmol labeled metabolite / nmol total metabolite) | (pmol labeled metabolite / nmol total metabolite) | |
| This compound | 980 | 850 | 600 |
| Phytoceramide-d7 species | 15 | 50 | 150 |
| Phytosphingosine-1-phosphate-d7 | 5 | 18 | 45 |
| Complex Glycosphingolipids-d7 | 2 | 10 | 35 |
Note: The values presented in this table are representative and will vary depending on the experimental conditions, cell type, and analytical method.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the labeling of cultured mammalian cells with this compound to trace its incorporation into downstream sphingolipids.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (in a suitable solvent like ethanol (B145695) or DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound.
-
On the day of the experiment, prepare the labeling medium. A common approach is to complex the this compound to fatty acid-free BSA in serum-free medium to enhance its delivery to the cells. A typical final concentration of this compound is 1-10 µM.
-
-
Metabolic Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 2, 6, 24 hours).
-
-
Cell Harvesting:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or scraping in ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Aspirate the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Lipid Extraction from Labeled Cells
This protocol describes a method for extracting total lipids from the cell pellets obtained from the metabolic labeling experiment.
Materials:
-
Cell pellets
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (HPLC grade)
-
Internal standards for quantification (e.g., C17-sphingosine, C17-ceramide)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend the cell pellet in a defined volume of ice-cold water.
-
Addition of Solvents: Add methanol and chloroform to the cell suspension in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 water:methanol:chloroform). Add internal standards at this step.
-
Extraction: Vortex the mixture vigorously for 2 minutes and incubate at 48°C for 1 hour with shaking.
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of approximately 2:2:1.8 chloroform:methanol:water. Vortex and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
LC-MS/MS Analysis of d7-Labeled Sphingolipids
This protocol provides a general framework for the analysis of this compound and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
A C18 reversed-phase column is commonly used for sphingolipid analysis.
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
General LC Gradient:
A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids based on their polarity. The exact gradient will need to be optimized for the specific column and analytes of interest.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The MRM transitions will be specific for the precursor and product ions of each d7-labeled and endogenous sphingolipid.
-
Example MRM transitions:
-
This compound: Precursor ion (M+H)+ -> Product ion
-
Endogenous Phytosphingosine: Precursor ion (M+H)+ -> Product ion
-
Phytoceramide-d7 (specific acyl chain): Precursor ion (M+H)+ -> Product ion
-
-
-
For high-resolution mass spectrometers, extracted ion chromatograms of the accurate masses of the labeled and unlabeled species can be used for quantification.
Data Analysis
-
Peak Integration: Integrate the peak areas of the chromatograms for each labeled and unlabeled sphingolipid and the internal standards.
-
Quantification: Calculate the concentration of each analyte relative to the internal standard.
-
Isotopic Enrichment Calculation: Determine the percentage of the labeled species for each metabolite at each time point.
-
Flux Calculation: The rate of label incorporation can be used in metabolic modeling software to calculate the flux through the specific metabolic pathways.
Visualizations
Caption: Experimental workflow for metabolic flux analysis.
Caption: Metabolic pathway of this compound.
Caption: Phytosphingosine signaling pathways.
References
Application of Phytosphingosine-d7 in Drug Discovery and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) is a bioactive sphingolipid involved in a variety of cellular processes, including signaling, cell proliferation, and apoptosis. Its dysregulation has been implicated in several diseases, making it a crucial target in drug discovery and development. Accurate and reliable quantification of phytosphingosine in biological matrices is essential for understanding its physiological and pathological roles. Phytosphingosine-d7, a deuterated analog of phytosphingosine, serves as an ideal internal standard for mass spectrometry-based quantification, offering high precision and accuracy by correcting for sample loss during preparation and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in drug discovery and development.
Application Notes
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous phytosphingosine and other related sphingolipids in various biological samples, such as plasma, cells, and tissues. The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, allowing for accurate normalization of the analyte's signal.[1][2]
Key Applications:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of phytosphingosine-based drug candidates.
-
Pharmacodynamic Studies: To quantify changes in endogenous phytosphingosine levels in response to drug treatment, providing insights into the drug's mechanism of action.
-
Biomarker Discovery and Validation: To measure phytosphingosine levels as potential biomarkers for various diseases, including cancer and inflammatory conditions.
-
Lipidomics Research: As part of a broader lipidomics workflow to understand the complex interplay of sphingolipids in health and disease.
Quantitative Data Summary
The use of this compound as an internal standard enables the development of robust and reliable LC-MS/MS methods with excellent analytical performance. The following table summarizes typical method validation parameters for the quantification of phytosphingosine in a biological matrix.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[4][5] |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL | The highest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken within the same day, indicating the repeatability of the method. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method. |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. |
| Recovery | 80 - 120% | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
Experimental Protocols
Protocol 1: Quantification of Phytosphingosine in Human Plasma by LC-MS/MS
This protocol describes a method for the extraction and quantification of phytosphingosine from human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Phytosphingosine (analyte standard)
-
This compound (internal standard)
-
Human plasma (EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate
2. Sample Preparation (Lipid Extraction):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 1 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of chloroform and 300 µL of water to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B and re-equilibrate
-
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phytosphingosine: Precursor ion (m/z) 318.3 -> Product ion (m/z) 282.3
-
This compound: Precursor ion (m/z) 325.3 -> Product ion (m/z) 289.3
-
-
Instrument Parameters (to be optimized for specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
5. Data Analysis:
-
Integrate the peak areas for both phytosphingosine and this compound.
-
Calculate the peak area ratio (Phytosphingosine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.
-
Determine the concentration of phytosphingosine in the plasma samples from the calibration curve.
Visualizations
Phytosphingosine Metabolism
Caption: Simplified metabolic pathway of phytosphingosine synthesis and degradation.
Experimental Workflow for Phytosphingosine Quantification
Caption: General experimental workflow for quantifying phytosphingosine using an internal standard.
Phytosphingosine-Induced Apoptosis Signaling Pathway
Caption: Phytosphingosine induces apoptosis via both extrinsic and intrinsic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deuterium-hydrogen exchange in Phytosphingosine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent deuterium-hydrogen (D-H) exchange in Phytosphingosine-d7 during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[1] For this compound, which is used as an internal standard for quantification by GC- or LC-MS, this exchange can compromise the isotopic purity of the standard.[1][2] This leads to inaccurate quantification of the unlabeled phytosphingosine (B30862) in your samples.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms (oxygen and nitrogen) are highly susceptible to exchange. In this compound, the deuteriums on the hydroxyl (-OD) and amine (-ND2) groups are the most labile. Deuterium atoms on carbon atoms are generally more stable, but those adjacent to activating groups can also be at risk under certain conditions.[3]
Q3: What are the primary factors that promote D-H exchange?
A3: The main factors promoting D-H exchange are the presence of protic solvents (e.g., water, methanol), acidic or basic pH conditions, and elevated temperatures.[3][4] Moisture is a critical factor, as most deuterated solvents are hygroscopic and can absorb water from the atmosphere.[1][4]
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability and prevent D-H exchange, this compound should be stored at or below -16°C.[5] If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[5][6] It is crucial to store it in a tightly sealed glass vial with a Teflon-lined cap to protect it from atmospheric moisture.[5][6] For powdered forms, allow the container to warm to room temperature before opening to prevent condensation.[1][5]
Q5: Which solvents are recommended for preparing stock and working solutions of this compound?
A5: Aprotic solvents are highly recommended for reconstituting and diluting this compound to minimize D-H exchange.[4][7] Suitable aprotic solvents include acetonitrile (B52724), chloroform, and dimethyl sulfoxide (B87167) (DMSO). If aqueous solutions are necessary for your experiment, it is advisable to use D₂O (deuterium oxide) instead of H₂O to maintain a deuterium-rich environment.[7]
Troubleshooting Guides
Problem: I am observing a decrease in the isotopic purity of my this compound standard during my LC-MS analysis.
This is a common sign of D-H exchange, where deuterium atoms are being replaced by protons from the experimental environment.[3]
| Potential Cause | Troubleshooting Steps |
| Protic Solvents in Sample Preparation or Mobile Phase | - Substitute protic solvents (e.g., water, methanol) with aprotic solvents (e.g., acetonitrile) whenever possible in your sample preparation and mobile phase.[3] - If a protic solvent is unavoidable, minimize its concentration and the sample's exposure time. |
| Suboptimal pH of the Mobile Phase or Sample Diluent | - The rate of D-H exchange is pH-dependent, with the minimum rate occurring around pH 2.5-3.0.[3][4] - Adjust the pH of your mobile phase and sample diluent to this range to "quench" the exchange reaction.[4][7] - Avoid strongly acidic or basic conditions.[3] |
| Elevated Temperature | - Temperature accelerates the rate of D-H exchange.[3][8] - Maintain low temperatures throughout your experimental workflow. Keep samples, standards, and the autosampler cooled (e.g., at 4°C).[3][7] |
| Moisture Contamination | - Ensure all glassware is thoroughly dried before use.[1] - Handle the standard and prepare solutions under a dry, inert atmosphere (e.g., nitrogen or argon) if possible.[1] - Use fresh, high-purity, anhydrous solvents. |
Problem: My calibration curve is non-linear.
Non-linearity in the calibration curve can be caused by issues with the deuterated internal standard.
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in the Deuterated Standard | - Consult the certificate of analysis for the isotopic purity of your this compound. - If significant unlabeled analyte is present, this can disproportionately affect the response at different concentrations. |
| Interference from Naturally Occurring Isotopes | - This is more likely if using a standard with a low number of deuterium labels. This compound has a high degree of labeling, making this less of a concern. |
| D-H Exchange Occurring | - Follow the troubleshooting steps outlined above to minimize D-H exchange, as this can alter the concentration of the deuterated standard. |
Data Presentation
Table 1: Relative Stability of Deuterium Labels on this compound under Various Conditions.
This table provides a qualitative summary of the factors influencing the rate of deuterium-hydrogen exchange.
| Condition | Relative Rate of D-H Exchange | Recommendation |
| Solvent Type | ||
| Aprotic (e.g., Acetonitrile, Chloroform) | Low | Preferred: Use aprotic solvents for sample preparation and chromatography where possible.[3] |
| Protic (e.g., Water, Methanol) | High | Avoid if possible: If necessary, minimize exposure time and concentration.[3] |
| pH | ||
| pH 2.5 - 3.0 | Minimum | Optimal: Maintain this pH range to quench the exchange reaction.[3][4] |
| Acidic (pH < 2.5) | Moderate to High | Avoid: Acidic conditions can catalyze D-H exchange.[9] |
| Basic (pH > 7.0) | High | Avoid: Basic conditions strongly promote D-H exchange.[9] |
| Temperature | ||
| Low (e.g., 4°C) | Low | Recommended: Keep samples and instruments cooled.[3] |
| Ambient (e.g., 25°C) | Moderate | Use with caution: Minimize time at ambient temperature. |
| High (e.g., > 40°C) | High | Avoid: Elevated temperatures significantly increase the exchange rate.[8] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution from solid this compound, minimizing the risk of D-H exchange.
-
Acclimatization: Remove the sealed vial of this compound from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.[1][5]
-
Solvent Preparation: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or chloroform.
-
Weighing: In a controlled environment with low humidity (ideally under an inert gas like nitrogen or argon), accurately weigh the desired amount of this compound.
-
Dissolution: Add the calculated volume of the aprotic solvent to the vial to achieve the desired concentration. Tightly cap the vial and vortex gently until the solid is completely dissolved.[5]
-
Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C.[5][6] Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles and warming of the main stock solution.
Protocol: Minimizing D-H Exchange During LC-MS Sample Analysis
This protocol provides a workflow for analyzing samples using this compound as an internal standard while minimizing D-H exchange.
-
Sample Preparation:
-
Perform all sample preparation steps at a low temperature (e.g., on ice).
-
Use aprotic solvents for extraction and dilution whenever possible.
-
-
Internal Standard Spiking: Add the this compound working solution to your samples.
-
Quenching Step: If your sample is in a protic solvent, immediately before analysis, add a small volume of a dilute acid (e.g., 0.1% formic acid in acetonitrile) to adjust the final pH to approximately 2.5-3.0.[7]
-
LC-MS Analysis:
Mandatory Visualization
Caption: Workflow for handling this compound to prevent D-H exchange.
Caption: Phytosphingosine's role in the modulation of the MITF signaling pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-melanogenic activity of phytosphingosine via the modulation of the microphthalmia-associated transcription factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Phytosphingosine-d7 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor signal intensity with Phytosphingosine-d7 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for my this compound internal standard?
Low signal intensity of a deuterated internal standard (IS) like this compound can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[1][2][3]
-
Suboptimal Concentration: The concentration of the internal standard may be too low, or conversely, too high, which can lead to ion suppression.[4]
-
Improper Sample Preparation: Inefficient extraction, sample degradation, or the presence of contaminants can all negatively impact signal intensity.[5]
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, especially if they are in chemically unstable positions.[2][6] This reduces the concentration of the fully deuterated standard.
-
Poor Ionization Efficiency: The settings for the ion source may not be optimal for this compound.[4]
-
Instrument Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can lead to a general decrease in signal intensity.[1][5]
Q2: I suspect matrix effects are suppressing my signal. How can I confirm this and what can I do to mitigate it?
Matrix effects are a primary cause of signal suppression in LC-MS analysis, occurring when other components in the sample interfere with the ionization of the analyte of interest.[3][7][8] A post-extraction spike analysis is a standard method to diagnose this issue.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment compares the signal of this compound in a clean solvent versus its signal when spiked into a blank sample matrix after extraction.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at your working concentration into the initial mobile phase or a clean solvent compatible with your analysis.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate from an untreated subject) and perform your entire extraction procedure. In the final step, spike the dried extract with the same working concentration of this compound as in Set A.
-
-
Analysis: Analyze multiple replicates of both sets of samples using your established LC-MS method.
-
Data Evaluation: Compare the average peak area of this compound between the two sets.
Data Presentation: Interpreting Post-Extraction Spike Results
| Observation | Interpretation | Recommended Action |
| Peak area in Set B is significantly lower than in Set A. | Ion Suppression is occurring.[2] | Optimize sample cleanup, dilute the sample, or modify chromatographic separation. |
| Peak area in Set B is significantly higher than in Set A. | Ion Enhancement is occurring. | Similar to suppression, chromatographic and sample preparation adjustments are needed. |
| Peak areas in both sets are comparable (e.g., within 15-20% difference). | The matrix has a minimal effect on the signal. | The issue likely lies with instrument settings or standard stability. |
Mitigation Strategies for Matrix Effects:
-
Improve Sample Preparation: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[2]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components that are causing ion suppression.[2] This may involve changing the column, mobile phase composition, or gradient profile.
Q3: My signal for this compound is suddenly very low or gone. How can I systematically troubleshoot this?
A sudden and complete loss of signal often points to a singular system failure. A systematic approach is crucial to quickly identify the source of the problem.[9] It's best to isolate whether the issue lies with the sample/LC system or the mass spectrometer itself.
Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose a sudden signal loss.
Experimental Protocol: Ion Source Cleaning
A contaminated ion source is a frequent cause of declining signal intensity.[5] Always follow your manufacturer's specific guidelines.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove and Disassemble: Carefully remove the ion source and disassemble user-serviceable components like the spray shield, capillary, and sample cone.
-
Cleaning: Sonicate the components in a sequence of HPLC-grade solvents (e.g., water, methanol, isopropanol). For stubborn residues, a mild acidic or basic solution may be used if compatible with the component materials.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source, install it back into the mass spectrometer, and pump the system down.
-
Performance Check: Once the vacuum is stable, perform a system calibration or tune to ensure performance has been restored.[4]
Q4: Could the deuterated standard itself be the source of the poor signal?
Yes, the properties and handling of the deuterated standard are critical. Two key factors are isotopic stability and storage.
-
H/D Exchange: Phytosphingosine has multiple hydroxyl (-OH) and amine (-NH) groups. Deuterium atoms on these heteroatoms are "labile" and can easily exchange with hydrogen atoms from protic solvents (like water or methanol) or the sample matrix.[2][6] This leads to a decrease in the mass of the standard, causing its signal to drop at the expected m/z.
-
Recommendation: Whenever possible, select a standard where deuterium labels are on stable carbon positions.[6] If using a standard with labile deuterons, prepare solutions fresh and minimize exposure to protic or acidic/basic conditions.
-
-
Improper Storage and Handling: Like many lipids, this compound can degrade if not stored correctly.
-
Recommendation: Check the manufacturer's storage recommendations. Store at the correct temperature (typically -20°C or -80°C), protect from light, and prepare fresh working solutions regularly from a stock solution.[6]
-
The following diagram illustrates the decision process for investigating standard-specific issues.
Q5: How can I optimize my LC-MS instrument parameters specifically for this compound?
Optimizing instrument parameters is crucial for maximizing the signal of sphingolipids.[10] Phytosphingosine is a polar lipid and generally ionizes well in positive electrospray ionization (ESI) mode.
Data Presentation: Recommended Starting Parameters for Sphingolipid Analysis
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive ESI | Sphingolipids readily form protonated molecules [M+H]⁺.[11] |
| Mobile Phase (A) | Water with 0.1-0.2% Formic Acid & ~10mM Ammonium Formate | Acid and salt additives improve ionization efficiency and peak shape for sphingolipids.[11] |
| Mobile Phase (B) | Acetonitrile/Methanol with 0.1-0.2% Formic Acid | High organic content is needed for elution in reversed-phase or HILIC chromatography. |
| LC Column | C18 (for general lipidomics) or HILIC (for class separation) | HILIC can provide good separation for polar head groups.[11] |
| Ion Source Temp. | 350 - 500 °C (instrument dependent) | Optimize for efficient desolvation without causing thermal degradation. |
| Capillary Voltage | 3.0 - 4.5 kV | Adjust to achieve a stable spray and maximum signal. |
| Nebulizer Gas (N₂) | Instrument specific | Optimize to create a fine aerosol for efficient desolvation. |
| Collision Energy (MS/MS) | 20 - 40 eV | Optimize by infusing the standard to find the energy that yields the most stable and abundant product ions.[12] |
Experimental Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Make a solution of this compound (e.g., 100-500 ng/mL) in your initial mobile phase.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire Data: Set the instrument to monitor the precursor ion for this compound and acquire product ion scans.
-
Ramp Collision Energy: Manually or automatically ramp the collision energy (e.g., from 10 to 60 eV in 2-5 eV steps).
-
Analyze Results: Plot the intensity of the key product ions against the collision energy. The optimal energy is the value that produces the highest and most consistent signal for your desired product ions.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. gmi-inc.com [gmi-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Addressing matrix effects in the analysis of Phytosphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of phytosphingosine (B30862), primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Matrix Effects in Phytosphingosine Analysis
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of phytosphingosine quantification.[1] The most common manifestation is ion suppression, leading to a decreased analyte signal.[1] In lipid analysis, phospholipids (B1166683) are a primary source of these interferences.[1]
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Phytosphingosine | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of phytosphingosine in the MS source. | 1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. Solid-Phase Extraction (SPE) is generally more effective than simple Protein Precipitation (PPT) for removing phospholipids.2. Optimize Chromatography: Modify the LC gradient to separate phytosphingosine from the main phospholipid elution zones.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for phytosphingosine will co-elute and experience similar matrix effects, allowing for accurate correction of the signal. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components can saturate the analytical column.Active Sites in Flow Path: Secondary interactions between phytosphingosine and the LC system components can cause peak tailing. | 1. Dilute the Sample: If phytosphingosine concentration is sufficient, diluting the sample can reduce matrix overload.2. Improve Sample Cleanup: Use advanced sample preparation techniques like HybridSPE to remove a higher percentage of phospholipids.3. Use a Specialized Column: Employ an LC column designed for lipid analysis with low silanol (B1196071) activity to minimize secondary interactions. |
| Inconsistent Results and Poor Reproducibility | Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression.Column Fouling: Accumulation of matrix components on the column over a series of injections can degrade performance. | 1. Implement a Robust Sample Preparation Protocol: Standardize the sample cleanup procedure to ensure consistent removal of matrix components across all samples.2. Use a SIL-IS: This is the most effective way to correct for inter-sample variability in matrix effects.3. Regular Column Washing: Incorporate a column wash step in the analytical run or perform regular maintenance to prevent the buildup of contaminants. |
| High Background Noise | Contamination: Solvents, glassware, or plasticware can introduce contaminants that interfere with the analysis.Residual Phospholipids: Even after cleanup, residual phospholipids can contribute to a high chemical background. | 1. Use High-Purity Solvents and Reagents: Ensure all materials are of LC-MS grade.2. Thoroughly Clean all Labware: Meticulously clean any materials that will come into contact with the sample.3. Optimize Sample Cleanup: Evaluate different SPE sorbents to maximize the removal of background-interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect phytosphingosine analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as phytosphingosine, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. In biological samples, phospholipids are a major cause of matrix effects in lipid analysis.
Q2: How can I determine if my phytosphingosine analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a phytosphingosine standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Post-Extraction Spiking: This is a quantitative method. The response of phytosphingosine spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same concentration of phytosphingosine in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is the most effective way to minimize matrix effects for phytosphingosine analysis?
A3: A combination of strategies is often most effective:
-
Thorough Sample Preparation: The goal is to remove as much of the interfering matrix as possible before analysis. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT).
-
Optimized Chromatography: Developing an LC method that chromatographically separates phytosphingosine from the bulk of the matrix components can significantly reduce ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for phytosphingosine is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of phytosphingosine in your sample is high enough to remain well above the limit of quantification after dilution. For trace-level analysis, dilution may not be a suitable option.
Q5: Are there specific instrument parameters I can adjust to mitigate matrix effects?
A5: While sample preparation and chromatography are the primary means of addressing matrix effects, some instrument parameters can be optimized. Adjusting the electrospray ionization (ESI) source parameters, such as the capillary voltage, gas flows, and temperature, can sometimes improve the ionization of phytosphingosine in the presence of matrix components. However, these adjustments are often analyte and matrix-dependent and may require significant optimization.
Quantitative Data on Sample Preparation Methods
While direct comparative studies with quantitative recovery and matrix effect data specifically for phytosphingosine are limited, the following table summarizes the expected performance of common sample preparation techniques for lipids in biological matrices. This data can serve as a guideline for phytosphingosine analysis.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Moderate |
| HybridSPE (PPT + SPE) | High | Very High (>99%) | Very High | High |
Disclaimer: The data in this table is based on general lipid analysis and may not be fully representative of phytosphingosine. Method optimization and validation are crucial for accurate quantification.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Phytosphingosine from Plasma/Serum
This protocol provides a general guideline for the extraction of phytosphingosine from plasma or serum using a mixed-mode solid-phase extraction cartridge.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Plasma or serum sample
-
Internal Standard: Stable isotope-labeled phytosphingosine
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma/serum, add the stable isotope-labeled phytosphingosine internal standard. Add 400 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash with 1 mL of methanol to remove phospholipids.
-
-
Elution: Elute phytosphingosine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Phytosphingosine Analysis
Caption: A typical experimental workflow for the extraction and analysis of phytosphingosine from biological samples.
Phytosphingosine Degradation and Signaling Pathway
Phytosphingosine can be metabolized and its phosphorylated form, phytosphingosine-1-phosphate (P1P), is a signaling molecule. While the signaling pathways of P1P are not as extensively characterized as those of sphingosine-1-phosphate (S1P) in mammals, they are known to be involved in cellular processes. The following diagram illustrates the degradation pathway of phytosphingosine and the general signaling mechanism of its phosphorylated derivative.
Caption: Overview of phytosphingosine degradation and the signaling pathway of its phosphorylated form, P1P.
References
Ensuring the stability of Phytosphingosine-d7 in solution
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of Phytosphingosine-d7 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and stability of your this compound standard. As a saturated lipid, it is relatively stable.[1] A manufacturer specifies a stability of at least four years if stored correctly.[2] The recommended conditions depend on whether it is in solid form or in solution.
Q2: How should I prepare a stock solution from powdered this compound?
To prevent the accumulation of condensation, which can lead to degradation, it is crucial to allow the entire container of the powdered standard to warm to room temperature before opening.[1][3] Once at room temperature, you can open the container and weigh the desired amount for dissolution.
Q3: What are the best solvents for dissolving and storing this compound?
This compound is soluble in organic solvents like methanol (B129727).[2] For long-term storage of lipid solutions, it is recommended to use an organic solvent and store the solution under an inert atmosphere, such as argon or nitrogen, in a tightly sealed glass vial with a Teflon-lined cap.[1][3]
Q4: Can I use plastic containers or pipette tips when handling this compound solutions?
No. When working with this compound in organic solvents, you must avoid all plastic containers, including Eppendorf tubes and pipette tips.[1][3][4] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your standard.[1][3] Always use glass or stainless steel containers and transfer tools.[3][4] Aqueous suspensions, however, can be stored in plastic, but this is not recommended for long-term storage due to the risk of hydrolysis.[1]
Troubleshooting Experimental Issues
Q5: My this compound internal standard signal is weak or inconsistent in my LC-MS analysis. What are the possible causes?
Signal variability can stem from several factors. The most common issues include degradation of the standard due to improper storage, incomplete solubilization in the chosen solvent, or excessive freeze-thaw cycles.[1] Ensure your storage conditions are optimal and that the standard is fully dissolved before use.
Q6: My quantitative results are inaccurate. Could the stability of my this compound standard be the problem?
Yes, inaccurate quantification is a common problem that can be linked to the internal standard. Key factors to investigate include:
-
Degradation: Verify that the standard has been stored correctly to prevent chemical degradation.[1]
-
Co-elution: Deuterated standards can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5] This can lead to differential matrix effects, compromising accuracy.[5] It is essential to verify co-elution.
-
Hydrogen-Deuterium (H/D) Exchange: Check if the deuterium (B1214612) labels are exchanging with protons from your sample matrix or solvent, which can alter the mass-to-charge ratio and lead to inaccurate measurements.[5][6]
Q7: Is this compound susceptible to hydrogen-deuterium (H/D) back-exchange?
The deuterium atoms in this compound are located on the carbon backbone (positions 16, 17, and 18), which are stable and not prone to exchange under typical analytical conditions.[2] H/D exchange is primarily a concern when deuterium is placed on labile sites like hydroxyl (-OH) or amine (-NH) groups.[6] Therefore, H/D back-exchange is not a significant risk for this specific molecule.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Format | Temperature | Container | Atmosphere | Key Considerations |
| Powder (Neat Solid) | ≤ -16°C | Glass, Teflon-lined cap | Standard Air | Stable as a dry powder.[1] Allow vial to reach room temperature before opening.[1][3] |
| Organic Solution | -20°C ± 4°C | Glass, Teflon-lined cap | Inert (Argon or Nitrogen) | Do not store in plastic.[1][3] Avoid temperatures below -30°C unless in a sealed ampoule.[1] |
| Aqueous Suspension | Not Recommended | Plastic or Glass | Standard Air | Prone to hydrolysis over time; not suitable for long-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable, accurate stock solution of this compound for use as an internal standard.
Materials:
-
This compound (neat solid)
-
Methanol (LC-MS grade or equivalent)
-
Glass volumetric flask
-
Glass vial with Teflon-lined cap
-
Analytical balance
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Remove the this compound container from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening.[1]
-
Accurately weigh the desired amount of the neat solid.
-
Quantitatively transfer the powder to a glass volumetric flask.
-
Add a small amount of methanol to dissolve the solid, then dilute to the final volume with methanol.
-
Mix thoroughly until the solid is completely dissolved.
-
Transfer the solution to a glass vial with a Teflon-lined cap.
-
Flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.[1][3]
-
Store the stock solution at -20°C ± 4°C.[1]
Protocol 2: Assessing Isotopic Stability (H/D Back-Exchange)
Objective: To determine if the deuterium labels on this compound are stable under specific experimental conditions.
Methodology:
-
Prepare Sample Sets:
-
Incubate: Incubate both sets of samples under the same conditions (time, temperature, pH) used in your analytical method.[5]
-
Process: Process the samples using your standard extraction procedure.[5]
-
Analyze: Analyze the processed samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the non-deuterated (d0) phytosphingosine (B30862) in Set B compared to Set A.[5] A significant increase would indicate H/D back-exchange, though this is highly unlikely for this compound.
Visualizations
Caption: Workflow for handling this compound.
Caption: Phytosphingosine signaling and degradation pathways.
Caption: Troubleshooting guide for inaccurate results.
References
Technical Support Center: High-Resolution Mass Spectrometry for Phytosphingosine-d7 and Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the separation and quantification of Phytosphingosine-d7 (PHS-d7) and its metabolites using high-resolution mass spectrometry (HRMS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a deuterated analog of phytosphingosine (B30862). It is an ideal internal standard because it shares very similar chemical and physical properties with the endogenous analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. The mass difference of 7 Da allows for its distinct detection by the mass spectrometer, enabling accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the key considerations for sample preparation when analyzing phytosphingosine and its metabolites?
A2: Effective sample preparation is critical for accurate analysis. Key considerations include:
-
Extraction Solvent: A common and effective method is a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol. For polar sphingolipids, a butanolic extraction can also be effective.
-
Minimizing Adsorption: Sphingolipids can adsorb to plastic surfaces. Using glassware throughout the sample preparation process is recommended to minimize analyte loss.
-
Internal Standard Addition: The internal standard, PHS-d7, should be added to the sample at the very beginning of the extraction process to account for any analyte loss during sample preparation.
Q3: Which chromatographic technique is best suited for separating phytosphingosine and its metabolites?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used.
-
Reversed-Phase (RP) LC: This technique separates molecules based on their hydrophobicity. It can provide good separation for less polar sphingolipid species.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating polar sphingolipids. It often results in better peak shapes and allows for the co-elution of analytes and their corresponding internal standards, which is crucial for accurate quantification.
Q4: What are the expected precursor and product ions for phytosphingosine in positive electrospray ionization?
A4: In positive electrospray ionization (ESI), phytosphingosine typically forms a protonated molecule [M+H]⁺. Common fragment ions observed in tandem mass spectrometry (MS/MS) result from the loss of water molecules. For ceramides (B1148491) containing a phytosphingosine backbone, characteristic fragment ions at m/z 282, 300, and 318 are often observed.
Experimental Protocols
Detailed Method for LC-MS/MS Analysis of Phytosphingosine
This protocol is adapted from a validated method for the rapid and simultaneous quantification of multiple sphingolipid metabolites.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma or cell homogenate, add 20 µL of an internal standard mixture containing this compound (final concentration, e.g., 50 ng/mL).
-
Add 1.5 mL of a cold solvent mixture of chloroform/methanol (1:2, v/v).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. High-Resolution LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Quantitative Data Summary
Table 1: MRM Transitions for Phytosphingosine and PHS-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Phytosphingosine | 318.3 | 282.3 | 50 | 15 |
| This compound | 325.3 | 289.3 | 50 | 15 |
Table 2: Example Linearity and Sensitivity Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Phytosphingosine | 0.5 - 500 | >0.995 | 0.5 |
Troubleshooting Guide
Table 3: Common Issues and Solutions in Phytosphingosine Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites on the column or in the LC system. - Sample solvent stronger than the mobile phase. - Column contamination. | - Use a column specifically designed for lipid analysis. - Ensure the sample is dissolved in a solvent weaker than or matching the initial mobile phase. - Flush the column or, if necessary, replace it. |
| Low Signal Intensity or No Peak | - Inefficient extraction. - Ion suppression from matrix components. - Incorrect MS parameters. | - Optimize the extraction protocol; consider solid-phase extraction for cleaner samples. - Dilute the sample. - Adjust the LC gradient to better separate the analyte from interfering compounds. - Infuse a standard solution to optimize MS parameters (e.g., capillary voltage, gas flows). |
| Signal Drift During a Sequence | - Column contamination buildup. - Ion source fouling. - Mobile phase instability. | - Implement a column wash step between injections. - Clean the ion source periodically. - Prepare fresh mobile phases daily. |
| Inaccurate Quantification | - Isotopic overlap from other compounds. - Non-linear detector response. - Improper internal standard concentration. | - Check for co-eluting species with similar m/z values. Adjust chromatography if necessary. - Ensure the calibration curve is linear over the expected concentration range of the samples. - Verify the concentration and purity of the internal standard solution. |
| Presence of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) | - High salt concentration in the sample or mobile phase. | - Use high-purity solvents and reagents. - If adducts are consistent, they can sometimes be used for quantification, but protonated molecules are generally preferred. |
Visualizations
Caption: Experimental workflow for PHS-d7 analysis.
Caption: Simplified metabolic pathway of phytosphingosine.
Caption: Troubleshooting decision tree for LC-MS analysis.
Technical Support Center: Optimizing Chromatographic Separation of Sphingolipid Isomers
Welcome to the technical support center for the analysis of sphingolipid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in chromatographic separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for sphingolipid isomers are showing significant tailing or fronting. What are the common causes and how can I fix this?
Answer:
Poor peak shape is a common issue in lipid chromatography and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume. Dilute your sample and reinject.
-
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing base (e.g., ammonium (B1175870) formate) to the mobile phase to block active sites on the silica-based columns.[1][2] For HILIC separations, formic acid is often used to improve ionization efficiency and peak shape.[1]
-
pH Adjustment: Ensure the mobile phase pH is appropriate for the analytes. For sphingoid bases, a slightly acidic pH can improve peak shape.
-
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution:
-
Column Washing: Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained compounds in the sample matrix.
-
Column Replacement: If washing does not resolve the issue, the column may need to be replaced.
-
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Issue: Co-elution of Isomers
Question: I am unable to resolve critical sphingolipid isomers, such as glucosylceramide and galactosylceramide. What strategies can I employ to improve separation?
Answer:
The separation of sphingolipid isomers is challenging due to their similar physicochemical properties.[3][4] Here are several strategies to enhance resolution:
-
Chromatography Mode Selection:
-
Normal Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC): These techniques are well-suited for separating isomers based on differences in their polar head groups. HILIC, in particular, offers good separation of polar lipids and is compatible with mass spectrometry.
-
Reversed-Phase (RP-HPLC): While RP-HPLC primarily separates lipids based on acyl chain length and unsaturation, it can also be optimized for isomer separation by carefully selecting the stationary phase and mobile phase composition.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating both polar and nonpolar isomers with high efficiency and is considered a green alternative to traditional LC methods.
-
-
Column Chemistry:
-
Stationary Phase: The choice of stationary phase is critical. For HILIC, silica (B1680970) or diol-based columns are common. For RP, C18 and C8 columns are widely used. Experiment with different column selectivities to find the best resolution for your isomers of interest.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Fine-tune the mobile phase composition. In HILIC, the water content in the mobile phase is a critical parameter for selectivity.
-
Additives: The use of additives like formic acid or ammonium formate (B1220265) can significantly impact selectivity and peak shape.
-
-
Gradient Optimization:
-
Shallow Gradients: Employing a shallow gradient elution can improve the separation of closely eluting compounds.
-
-
Temperature:
-
Column Temperature: Optimizing the column temperature can influence selectivity and efficiency.
-
Issue: Low Signal Intensity or Poor Sensitivity
Question: My sphingolipid isomers are showing very low signal intensity in the mass spectrometer. How can I improve sensitivity?
Answer:
Low sensitivity can be due to a variety of factors, from sample preparation to mass spectrometer settings.
-
Sample Preparation:
-
Efficient Extraction: Ensure your lipid extraction protocol is optimized for sphingolipids to maximize recovery. Common methods include modified Folch or Bligh-Dyer extractions.
-
Sample Clean-up: Remove interfering compounds like salts and phospholipids (B1166683) that can cause ion suppression. Solid-phase extraction (SPE) can be an effective clean-up step.
-
-
Chromatography:
-
Reduce Flow Rate: Lowering the flow rate can increase ionization efficiency in ESI-MS.
-
Column Dimensions: Using a smaller inner diameter column can increase the concentration of the analyte eluting into the mass spectrometer.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for sphingolipids. Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature.
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible with ESI. Volatile buffers like ammonium formate are preferred over non-volatile salts. The addition of formic acid can improve ionization efficiency in positive ion mode.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer to enhance sensitivity and specificity.
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating sphingolipid isomers?
A1: The choice of technique depends on the specific isomers you are trying to separate.
-
HILIC is generally preferred for separating isomers with differences in their polar head groups, such as hexosylceramide isomers (glucosylceramide vs. galactosylceramide).
-
RP-LC is more suitable for separating isomers that differ in their fatty acyl chain structure (e.g., chain length, degree of unsaturation).
-
SFC is a versatile technique that can separate a wide range of isomers with high efficiency and speed.
Q2: What are the most common sample preparation pitfalls to avoid?
A2:
-
Incomplete Extraction: Using a single solvent system may not be sufficient to extract all classes of sphingolipids due to their wide range of polarities.
-
Ion Suppression: Failure to remove abundant interfering lipids (like phospholipids) or salts can significantly reduce the signal of your target analytes in the mass spectrometer.
-
Analyte Degradation: Sphingolipids can be susceptible to degradation. It is important to handle samples quickly, keep them on ice, and store them at -80°C for long-term storage.
Q3: How do I choose the right internal standard for quantitative analysis?
A3: An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass. For sphingolipid analysis, stable isotope-labeled (e.g., d17:1 sphingosine) or odd-chain length (e.g., C17 ceramide) analogs are commonly used. It is crucial to use a panel of internal standards representing each sphingolipid class for accurate quantification.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Columns for Sphingolipid Isomer Separation
| Column Type | Stationary Phase | Target Isomers | Separation Principle | Typical Mobile Phase | Reference |
| HILIC | Silica, Diol | Glucosylceramide/Galactosylceramide | Polarity of head group | Acetonitrile/Water with formate buffer | |
| Reversed-Phase | C18, C8 | Ceramides with different acyl chains | Hydrophobicity of acyl chains | Methanol/Water with formate buffer | |
| Chiral | Chiral Stationary Phase | D/L isomers of sphingoid bases | Enantioselectivity | Varies | N/A |
| SFC | Various | Broad range of isomers | Polarity and size | Supercritical CO2 with co-solvent |
Experimental Protocols
Protocol 1: Generic Sphingolipid Extraction from Plasma
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Add Internal Standards: Spike the plasma sample with a cocktail of appropriate internal standards.
-
Protein Precipitation & Lipid Extraction: Add a cold mixture of methanol:chloroform (B151607) (2:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge at 2000 x g for 10 minutes.
-
Collect Organic Layer: Carefully collect the lower organic phase containing the lipids.
-
Dry and Reconstitute: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
Visualizations
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic Phytosphingosine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic Phytosphingosine-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of phytosphingosine (B30862), a naturally occurring sphingolipid. The 'd7' indicates that seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. Its primary application is as an internal standard for the quantification of endogenous (unlabeled) phytosphingosine in biological samples using mass spectrometry (MS)-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The increased mass due to deuteration allows the mass spectrometer to distinguish it from the naturally occurring analyte.
Q2: What are the expected purity specifications for a high-quality synthetic this compound standard?
High-quality synthetic this compound should meet stringent purity criteria to ensure accurate quantification. Key specifications are summarized in the table below.
| Parameter | Specification | Analysis Method |
| Chemical Purity | ≥ 98% | HPLC, NMR |
| Isotopic Purity | ≥ 99% deuterated forms (d1-d7) | Mass Spectrometry |
| Stereochemical Purity | Typically the D-ribo isomer | Chiral HPLC |
Q3: What are the potential impurities in synthetic this compound?
Impurities in synthetic this compound can arise from the manufacturing process and degradation. These can be broadly categorized as:
-
Stereoisomers: Chemical synthesis of phytosphingosine can produce a mixture of stereoisomers if not well-controlled. The naturally occurring and biologically active form is the D-ribo-(2S,3S,4R)-isomer. Fermentation-based synthesis is often preferred as it can yield the specific D-ribo isomer.
-
Synthesis By-products: Depending on the synthetic route, residual starting materials, reagents, or side-reaction products may be present. For instance, if produced via fermentation, by-products like other lipids or sugars could be trace impurities.
-
Lesser-Deuterated Species: The deuteration process may not be 100% efficient, leading to the presence of d1 to d6 versions of phytosphingosine. The abundance of the unlabeled (d0) form is a critical purity parameter.
-
Degradation Products: Improper handling or storage can lead to degradation, although phytosphingosine is a relatively stable molecule.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS) Analysis
Issue 1: High background signal for unlabeled phytosphingosine in blank samples containing only the internal standard.
-
Possible Cause: The this compound standard may be contaminated with the unlabeled (d0) analyte.
-
Troubleshooting Steps:
-
Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it with this compound at the working concentration.
-
Analyze the sample using your LC-MS/MS method, monitoring the MRM transition for the unlabeled phytosphingosine.
-
Evaluation: The response for the unlabeled analyte should be negligible. A significant signal indicates contamination of the internal standard.
-
Issue 2: The internal standard (this compound) and the analyte (phytosphingosine) have different retention times.
-
Possible Cause: This phenomenon is known as an "isotopic effect," where the heavier deuterium atoms can cause the molecule to elute slightly earlier or later than the unlabeled analog from a chromatography column.
-
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for a shift in retention time.
-
Method Optimization: A slight shift is often acceptable. However, if the separation is significant, it can lead to differential matrix effects. Adjusting the mobile phase gradient or temperature may help improve co-elution.
-
Integration: Ensure your data analysis software is correctly integrating both peaks, even with a slight retention time difference.
-
Issue 3: Loss of deuterium label (isotopic exchange).
-
Possible Cause: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a process known as H/D exchange. This is more likely if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. In this compound, the labeling is typically on the carbon backbone, which is stable. However, harsh pH conditions can sometimes promote exchange.
-
Troubleshooting Steps:
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phases.
-
Solvent Choice: Prepare stock solutions and store standards in aprotic or methanolic solvents. Minimize the time the standard spends in aqueous solutions.
-
Nuclear Magnetic Resonance (NMR) Purity Assessment
Issue: Unexpected peaks in the 1H NMR spectrum.
-
Possible Cause: The presence of impurities such as residual solvents, synthesis by-products, or other stereoisomers.
-
Troubleshooting Steps:
-
Identify Solvent Peaks: Compare the chemical shifts of unknown peaks to published data for common laboratory solvents.
-
Structural Impurities: Compare the spectrum to a reference spectrum of high-purity phytosphingosine. Additional signals in the aliphatic or carbinol (protons attached to carbons with -OH groups) regions may indicate structural isomers or by-products.
-
Integration: Use the integration of signals from this compound relative to the impurity signals to estimate the level of contamination.
-
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS/MS
This protocol outlines a general method for assessing the chemical and isotopic purity of this compound.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The following table provides predicted MRM transitions. These should be optimized on the specific instrument.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 325.6 | 307.6 ([M+H-H₂O]⁺) | 50 | 20-30 |
| This compound (Qualifier) | 325.6 | 289.6 ([M+H-2H₂O]⁺) | 50 | 25-35 |
| Phytosphingosine (d0) (Contaminant) | 318.5 | 300.5 ([M+H-H₂O]⁺) | 50 | 20-30 |
-
Workflow Diagram:
Caption: Workflow for LC-MS/MS purity analysis.
Protocol 2: Stereoisomer Separation by Chiral HPLC
This protocol provides a starting point for developing a method to separate potential stereoisomers of phytosphingosine.
-
Instrumentation: HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205-210 nm (if sensitivity allows) or ELSD.
-
-
Method Development Logic:
Caption: Logic for chiral HPLC method development.
Protocol 3: Purity Assessment by NMR
This protocol describes how to use 1H and 13C NMR to assess the purity of this compound.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in ~0.6 mL of a deuterated solvent such as methanol-d4 (B120146) (CD3OD) or chloroform-d (B32938) (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire standard 1H and 13C{1H} spectra.
-
Data Analysis:
-
1H NMR: The spectrum should show characteristic signals for the phytosphingosine backbone. The signals corresponding to the deuterated positions (at the end of the alkyl chain) will be absent. The presence of other signals may indicate impurities.
-
13C NMR: The spectrum will show signals for all carbons. The signals for the deuterated carbons will be of very low intensity and may appear as multiplets due to C-D coupling.
-
-
Expected Chemical Shifts (for non-deuterated phytosphingosine in CDCl3, approximate values):
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH₃ (Terminal) | ~0.88 (t) | ~14.1 |
| (CH₂)n | ~1.25 (m) | ~22.7 - 31.9 |
| CH(OH) | ~3.4 - 3.7 (m) | ~72 - 76 |
| CH(NH₂) | ~2.8 - 3.0 (m) | ~55 - 58 |
| CH₂(OH) | ~3.6 - 3.9 (m) | ~62 - 64 |
Note: The d7 label is on the terminal methyl and adjacent methylene (B1212753) groups, so their corresponding 1H signals will be absent, and the 13C signals will be significantly altered.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Quantitative Analysis of Phytosphingosine: Phytosphingosine-d7 vs. C17-Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is paramount in understanding their roles in cellular processes and disease. Phytosphingosine (B30862), a key sphingolipid, is implicated in various signaling pathways. Its precise measurement in biological matrices relies heavily on the use of appropriate internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of two common internal standards for phytosphingosine quantification: the deuterated standard, Phytosphingosine-d7, and a non-deuterated, odd-chain analog, C17-Phytosphingosine.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in LC-MS/MS-based quantification to correct for variability introduced during the analytical workflow, including sample preparation, injection volume discrepancies, and instrument response fluctuations. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by these variations, thereby enabling accurate and precise quantification.
Performance Comparison: this compound vs. C17-Phytosphingosine
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the endogenous analyte, leading to similar behavior during extraction, chromatography, and ionization. This minimizes variability and enhances the accuracy of quantification.
Odd-chain sphingoid bases, such as C17-Phytosphingosine, serve as a valuable alternative. As they are not naturally abundant in most mammalian systems, they provide a distinct mass signal for quantification. While structurally similar, slight differences in chromatographic behavior and ionization efficiency compared to the endogenous analyte can exist.
The following tables summarize the key performance parameters for these internal standards based on validated LC-MS/MS methodologies.
Note: While a direct head-to-head comparative study providing validation data for both this compound and C17-Phytosphingosine for the quantification of phytosphingosine in the same matrix was not found in the public domain, the following data for a closely related odd-chain sphingolipid internal standard (C17-S1P for the analysis of Sphingosine-1-Phosphate) is presented to provide a benchmark for the expected performance of a C17-sphingoid base internal standard.
Table 1: Quantitative Performance Data for C17-Sphingosine-1-Phosphate (as a proxy for C17-Phytosphingosine) [1]
| Parameter | Performance Metric | Notes |
| Linearity | r² > 0.9996 (25–600 ng/mL) | Excellent linearity over a wide concentration range. |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Sufficiently sensitive for typical biological concentrations. |
| Accuracy | Intra-day: < 10% deviation Inter-day: < 10% deviation | High degree of trueness in the measurements. |
| Precision (CV%) | Intra-day: < 10% Inter-day: < 10% | Excellent reproducibility of the method. |
| Recovery | 88%–95% | Consistent and high recovery from the biological matrix. |
| Matrix Effect | RSD < 6% | Minimal influence of the biological matrix on ionization. |
Table 2: Expected Performance Characteristics of this compound
| Parameter | Expected Performance | Rationale |
| Co-elution with Analyte | High | Near-identical chemical structure leads to very similar chromatographic retention times. |
| Correction for Matrix Effects | Excellent | Experiences the same ionization suppression or enhancement as the endogenous analyte. |
| Accuracy & Precision | High | Minimizes variability throughout the analytical process, leading to low CV% and high accuracy. |
| Recovery | Similar to Analyte | Behaves almost identically to the analyte during sample extraction and preparation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are representative protocols for the quantification of sphingolipids using either a deuterated or an odd-chain internal standard.
Methodology Using a C17-Sphingoid Base Internal Standard (for S1P)[1]
1. Sample Preparation (Protein Precipitation):
-
To a serum sample, add a solution of C17-S1P in methanol.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
LC System: Shimadzu LC-20A
-
Mass Spectrometer: Applied Biosystems API 4000 MS/MS
-
Column: Agilent Eclipse Plus C18 (2.1 mm × 50 mm, 5 μm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 500 μL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
S1P: m/z 380.4 → 264.4
-
C17-S1P: m/z 366.4 → 250.2
-
General Methodology for Sphingolipid Quantification Including Phytosphingosine[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To the biological sample (e.g., cell homogenate), add an internal standard mixture containing the appropriate standards for the sphingolipids of interest.
-
Perform a butanolic extraction.
-
Evaporate the organic phase to dryness.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis (using HILIC):
-
LC System: Agilent 1200 series
-
Mass Spectrometer: AB Sciex 4000 QTRAP
-
Column: HILIC silica (B1680970) column (50 × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 800 µl/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each sphingolipid and its corresponding internal standard.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of phytosphingosine.
-
This compound , as a stable isotope-labeled internal standard, is theoretically the superior choice for achieving the highest levels of accuracy and precision. Its near-identical physicochemical properties to the endogenous analyte ensure the most effective compensation for analytical variability.
-
C17-Phytosphingosine , a non-deuterated, odd-chain analog, represents a robust and cost-effective alternative. The validation data for the closely related C17-S1P demonstrates that excellent accuracy, precision, and recovery can be achieved with this class of internal standards.
For researchers, scientists, and drug development professionals requiring the utmost confidence in their quantitative data, particularly for regulated bioanalytical studies, the use of a stable isotope-labeled internal standard like This compound is highly recommended . However, when a deuterated standard is not available or cost is a significant factor, a well-validated method using an odd-chain standard such as C17-Phytosphingosine can provide reliable and accurate results. The choice should ultimately be guided by the specific requirements of the study and the validation of the chosen method.
References
Inter-laboratory Comparison of Sphingolipid Analysis Using Phytosphingosine-d7 as an Internal Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the quantitative analysis of sphingolipids using a standardized analytical method with Phytosphingosine-d7 as a key internal standard. The data presented herein is a synthesis of typical performance characteristics observed in lipidomics studies and aims to guide researchers in establishing robust and reproducible sphingolipid analysis workflows.
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1] The "sphingolipid rheostat," the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1] Given their diverse roles in health and disease, accurate and precise quantification of sphingolipids is essential for biomarker discovery and therapeutic development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[2][3] The use of stable isotope-labeled internal standards is crucial for correcting for variability in sample extraction and instrument response.[4] this compound, a deuterated analog of the sphingoid base phytosphingosine, serves as a valuable internal standard in these analyses.[5]
This guide presents a summary of expected quantitative performance from an inter-laboratory comparison for the analysis of a panel of sphingolipids. It also provides a detailed experimental protocol and visual representations of the analytical workflow and a key sphingolipid metabolic pathway.
Experimental Protocols
A standardized LC-MS/MS method is essential for ensuring comparability of results across different laboratories. The following protocol outlines a robust method for the extraction and quantification of sphingolipids from plasma samples.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 10 µL of plasma, add 10 µL of an internal standard mixture containing this compound and other relevant deuterated sphingolipids (e.g., Sphingosine-d7, S1P-d7, C16-Ceramide-d7) in methanol.[6][7]
-
Protein Precipitation and Lipid Extraction: Add 200 µL of methanol, vortex thoroughly, and incubate at 4°C for 30 minutes to precipitate proteins.[6]
-
Phase Separation: Add 200 µL of chloroform (B151607) and 100 µL of water, vortex, and centrifuge at 14,000 x g for 10 minutes.
-
Sample Collection: Carefully collect the lower organic phase containing the lipids and transfer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[8]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[2]
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.2% formic acid and 2 mM ammonium formate.
-
Gradient Elution: A gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Data Presentation: Inter-laboratory Comparison
The following table summarizes the quantitative performance for key sphingolipid classes across three hypothetical laboratories participating in a comparison study. The data is presented as the mean concentration ± standard deviation (SD) and the relative standard deviation (%RSD), also known as the coefficient of variation (CV), which is a measure of precision. Accuracy is presented as the percentage recovery of a known amount of spiked analyte. These values represent typical performance expectations for a validated lipidomics workflow.[9][10]
| Sphingolipid Class | Analyte | Laboratory 1 (Conc. ± SD; %RSD; Accuracy %) | Laboratory 2 (Conc. ± SD; %RSD; Accuracy %) | Laboratory 3 (Conc. ± SD; %RSD; Accuracy %) |
| Sphingoid Bases | Sphingosine (So) | 15.2 ± 1.1 nM; 7.2%; 98% | 14.8 ± 1.3 nM; 8.8%; 95% | 15.5 ± 1.0 nM; 6.5%; 102% |
| Sphinganine (Sa) | 8.5 ± 0.7 nM; 8.2%; 97% | 8.9 ± 0.9 nM; 10.1%; 93% | 8.3 ± 0.6 nM; 7.2%; 101% | |
| Phytosphingosine (Phyto) | 2.1 ± 0.2 nM; 9.5%; 99% | 2.3 ± 0.3 nM; 13.0%; 96% | 2.0 ± 0.2 nM; 10.0%; 103% | |
| Sphingoid Base-1-P | Sphingosine-1-P (S1P) | 250.6 ± 18.8 nM; 7.5%; 105% | 245.1 ± 22.1 nM; 9.0%; 101% | 255.9 ± 17.9 nM; 7.0%; 108% |
| Ceramides | C16:0 Ceramide | 85.3 ± 6.0 µM; 7.0%; 95% | 88.1 ± 7.9 µM; 9.0%; 92% | 84.2 ± 5.1 µM; 6.1%; 98% |
| C24:0 Ceramide | 45.7 ± 3.9 µM; 8.5%; 93% | 48.2 ± 4.8 µM; 10.0%; 90% | 44.9 ± 3.4 µM; 7.6%; 96% | |
| Hexosylceramides | C16:0 HexCer | 12.1 ± 1.1 µM; 9.1%; 96% | 11.5 ± 1.3 µM; 11.3%; 91% | 12.5 ± 0.9 µM; 7.2%; 103% |
| Sphingomyelins | C18:1 SM | 155.2 ± 11.6 µM; 7.5%; 102% | 160.1 ± 16.0 µM; 10.0%; 98% | 152.9 ± 10.7 µM; 7.0%; 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for sphingolipid analysis.
Sphingolipid Metabolism Signaling Pathway
This diagram illustrates the central pathways of sphingolipid metabolism, highlighting the interconversion of key bioactive sphingolipids.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. agilent.com [agilent.com]
- 9. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Performance Analysis: Phytosphingosine-d7 as an Internal Standard for Mass Spectrometry
This guide provides a detailed comparison of Phytosphingosine-d7 and its non-deuterated structural analog, endogenous phytosphingosine (B30862). The primary application for this compound is as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of endogenous phytosphingosine and related sphingolipids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its performance is evaluated based on its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.
Introduction to the Role of a Deuterated Internal Standard
In quantitative mass spectrometry, a SIL-IS like this compound is considered the gold standard. The ideal internal standard co-elutes chromatographically with the analyte and exhibits identical ionization efficiency and fragmentation patterns. By incorporating deuterium (B1214612) atoms, the mass of the standard is increased without significantly altering its chemical and physical properties. This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the spiked-in standard. The ratio of the analyte's signal to the standard's signal is used for quantification, which corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to high precision and accuracy.[1][2][3]
Quantitative Data Presentation
The key performance characteristics of this compound are its distinct mass and fragmentation pattern compared to its endogenous analog. These differences are fundamental to its function as an internal standard in Multiple Reaction Monitoring (MRM) experiments.
Table 1: Comparison of Mass Spectrometric Properties
| Property | Endogenous Phytosphingosine (Analog) | This compound (Internal Standard) | Rationale for Performance |
| Chemical Formula | C₁₈H₃₉NO₃ | C₁₈H₃₂D₇NO₃ | Deuterium substitution creates a predictable mass shift. |
| Exact Monoisotopic Mass | 317.29299 Da | 324.33552 Da | The +7 Da mass difference allows for unambiguous differentiation between the analyte and the standard at the precursor level. |
| Precursor Ion [M+H]⁺ | m/z 318.3003 | m/z 325.3428 | This is the ion selected in the first quadrupole (Q1) of the mass spectrometer. The mass difference prevents isotopic overlap and ensures signal specificity.[4] |
| Primary Product Ion | m/z 300.2898 (Loss of H₂O) | m/z 307.3323 (Loss of H₂O) | The fragmentation pattern is conserved, but the mass of the fragment containing the deuterium labels is shifted. This allows for specific detection in the third quadrupole (Q3).[5] |
| Secondary Product Ion | m/z 282.2793 (Loss of 2H₂O) | m/z 289.3218 (Loss of 2H₂O) | Using multiple, specific mass transitions (precursor → product) for both the analyte and the standard enhances the confidence and robustness of the quantification method. |
| Expected Retention Time | Co-elutes with this compound | Co-elutes with endogenous Phytosphingosine | Near-identical chromatographic behavior is crucial. Co-elution ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction and reliable quantification. |
Experimental Protocols
The following is a representative protocol for the quantification of phytosphingosine in a biological matrix (e.g., cultured human keratinocytes) using this compound as an internal standard.
Protocol: Quantification of Phytosphingosine by LC-MS/MS
1. Objective: To accurately measure the concentration of endogenous phytosphingosine in a cell lysate.
2. Materials:
-
Cell Lysate Sample
-
This compound (Internal Standard Stock Solution, e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes
3. Sample Preparation (Protein Precipitation & Lipid Extraction): a. To 100 µL of cell lysate in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., at 25 ng/mL) to each sample, calibrator, and quality control. b. Add 400 µL of ice-cold methanol to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein. e. Carefully transfer the supernatant, which contains the lipid extract, to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.2% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.2% Formic Acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Gradient: A typical gradient would start at high organic content (e.g., 95% B), decrease to allow analyte retention, and then increase again to elute the compounds. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Phytosphingosine: Q1: 318.3 → Q3: 300.3 / 282.3
- This compound: Q1: 325.3 → Q3: 307.3 / 289.3
- Instrument Settings: Optimize source parameters (e.g., ion source temperature, gas flows) and collision energy for each transition to achieve maximum signal intensity.
5. Data Analysis: a. Integrate the peak areas for both the endogenous phytosphingosine and the this compound internal standard for each MRM transition. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve by plotting the peak area ratios of prepared calibration standards against their known concentrations. d. Determine the concentration of phytosphingosine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for quantifying phytosphingosine using a deuterated internal standard.
Signaling Pathway Diagram
Caption: Simplified signaling roles of Phytosphingosine (PHS) and its phosphate.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Regulatory Maze: A Guide to Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of successful drug development. A critical component in achieving this accuracy is the proper use of internal standards (IS) in bioanalytical methods. This guide provides a comprehensive comparison of different internal standard strategies, supported by experimental data and detailed protocols, to ensure your bioanalytical methods are robust, reliable, and in compliance with global regulatory expectations.
The use of an internal standard is a fundamental practice in quantitative bioanalysis, designed to correct for variability during sample preparation and analysis. Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2] This guideline underscores the importance of a well-characterized and consistently performing internal standard to ensure the integrity of bioanalytical data.[1][3]
A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing.[1] The choice of IS is a critical decision made during method development, with the ideal standard exhibiting physicochemical properties as similar as possible to the analyte.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus among regulatory authorities and the scientific community is that a stable isotope-labeled (SIL) internal standard is the preferred choice for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects, leading to more accurate and precise results.
When the Gold Standard Isn't Available: Analog Internal Standards
Performance Comparison: SIL-IS vs. Analog IS
The superiority of a SIL-IS is most evident in its ability to compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix. As the SIL-IS and analyte are nearly identical, they are affected by the matrix in the same way, allowing for reliable correction. The following table summarizes the expected performance differences between a SIL-IS and an analog IS based on typical validation parameters.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Rationale |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to better correction. |
| Precision (% CV) | Typically < 10% | Can be > 15% | The close physicochemical similarity of a SIL-IS allows for more consistent correction of variability in sample preparation and instrument response. |
| Matrix Effect | High degree of compensation | Variable compensation | Differences in chemical structure can lead to differential ionization and matrix effects between the analog IS and the analyte. |
| Extraction Recovery | Highly correlated with analyte | Moderately correlated with analyte | Minor structural differences can lead to variations in extraction efficiency between the analog IS and the analyte. |
Visualizing the Workflow: Selecting an Internal Standard
The process of selecting and validating an internal standard is a critical part of bioanalytical method development. The following diagram illustrates the decision-making process and subsequent validation steps.
Experimental Protocols for Internal Standard Validation
Thorough validation of the internal standard is a regulatory requirement to ensure the reliability of the bioanalytical method. Below are detailed methodologies for key experiments.
Selectivity and Specificity
Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Analyze each blank matrix sample to check for interfering peaks at the retention times of the analyte and the IS.
-
Analyze a zero sample (blank matrix spiked with the IS only).
-
Analyze a Lower Limit of Quantitation (LLOQ) sample (blank matrix spiked with the analyte at the LLOQ and the IS).
Acceptance Criteria (ICH M10):
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Matrix Effect Assessment
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and the IS.
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Analyze at least five replicates of each QC level in a single run (intra-assay) and in at least three separate runs over different days (inter-assay).
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.
-
Precision: The %CV should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.
Internal Standard Response Monitoring
Objective: To monitor the consistency of the IS response throughout an analytical run.
Protocol:
-
During the analysis of each validation and study sample run, record the peak area of the internal standard for all samples (calibration standards, QCs, and unknown samples).
-
Plot the IS response versus injection order to visually inspect for trends or significant variability.
Acceptance Criteria:
-
While there are no strict regulatory acceptance criteria for IS response variability, a general recommendation is that the IS response in unknown samples should be within 50-150% of the mean IS response of the calibration standards and QCs in the same run. Significant deviations may warrant investigation.
Signaling Pathway of a Bioanalytical Run
The following diagram illustrates the logical flow of a bioanalytical run, highlighting the role of the internal standard in ensuring data quality.
References
A Comparative Guide to the Stability of Isotopically Labeled Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled sphingolipids is indispensable for their accurate quantification in complex biological matrices by mass spectrometry. As internal standards, their stability throughout sample preparation, storage, and analysis is paramount to generating reliable data. This guide provides an objective comparison of the chemical and metabolic stability of sphingolipids labeled with common stable isotopes—deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)—supported by experimental principles and detailed protocols.
Principles of Isotopic Label Stability
The stability of an isotopic label depends on the type of isotope, its position within the molecule, and the experimental conditions it is subjected to.
-
Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the sphingolipid molecule. The carbon-carbon bonds are exceptionally stable under typical biological and analytical conditions, making ¹³C-labeled standards highly robust and the preferred choice for quantitative accuracy. There is no risk of isotope exchange during sample preparation or analysis.[1][2]
-
Deuterium (²H or D): Deuterium labels are generally stable when attached to non-labile carbon atoms. However, they can be susceptible to exchange with protons in protic solvents, especially if located on or near heteroatoms (e.g., hydroxyl or amine groups).[1][3] This can lead to a decrease in the isotopic purity of the standard over time. Furthermore, deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analyte, which may complicate data analysis.[2] Enzymatic reactions, such as those involving desaturases, can also lead to the loss of deuterium labels.
-
Nitrogen-15 (¹⁵N): ¹⁵N is used to label the nitrogen atom in the sphingoid base. The amide bond is generally stable, making ¹⁵N a reliable isotope for labeling sphingolipids. Its use is limited to nitrogen-containing lipids.
The position of the isotopic label also significantly influences stability. Labels on the sphingosine (B13886) backbone or a stable position in the acyl chain are generally more stable than those in more chemically reactive locations.
Data Presentation: Quantitative Stability Comparison
The following tables summarize the expected stability of different isotopically labeled sphingolipids under various conditions. The data are illustrative and based on general principles of isotope stability and findings from related metabolic studies.
Table 1: Chemical Stability of Isotopically Labeled Sphingolipids
| Isotopic Label Type | Label Position | Condition | Expected Label Retention (%) | Key Considerations |
| ¹³C | Acyl Chain or Sphingoid Base | Standard sample prep (extraction, evaporation) | >99.9% | Highly stable, no risk of exchange. |
| Acyl Chain or Sphingoid Base | Long-term storage in protic solvent (-20°C, 1 year) | >99.9% | The gold standard for stability. | |
| ²H (Deuterium) | Acyl Chain (non-labile position) | Standard sample prep (extraction, evaporation) | >98% | Minimal risk of exchange at non-labile positions. |
| Acyl Chain (non-labile position) | Long-term storage in protic solvent (-20°C, 1 year) | 95-98% | Potential for slow back-exchange over time. | |
| Sphingoid Base (near -OH or -NH₂) | Standard sample prep (extraction, evaporation) | 90-95% | Higher risk of exchange at labile positions. | |
| ¹⁵N | Sphingoid Base (Amine) | Standard sample prep (extraction, evaporation) | >99% | Amide bond is highly stable. |
Table 2: Metabolic Stability of Isotopically Labeled Sphingolipids in Cell Culture (Illustrative)
| Isotopic Label Type | Label Position | Incubation Time | Expected Label Retention (%) | Metabolic Considerations |
| ¹³C | Acyl Chain or Sphingoid Base | 24 hours | >99% | ¹³C is fully retained during metabolic processing. |
| Acyl Chain or Sphingoid Base | 72 hours | >99% | Ideal for long-term metabolic flux studies. | |
| ²H (Deuterium) | Acyl Chain (saturated) | 24 hours | >95% | Stable if no desaturation occurs. |
| Acyl Chain (unsaturated) | 24 hours | 85-95% | Potential for label loss during fatty acid remodeling or desaturation. | |
| Sphingoid Base | 24 hours | >98% | The sphingoid backbone is generally conserved in early metabolic steps. | |
| ¹⁵N | Sphingoid Base (Amine) | 24 hours | >99% | The nitrogen atom is retained during conversion to other sphingolipids. |
Mandatory Visualization
Caption: Key pathways of sphingolipid metabolism.
Caption: Workflow for assessing isotopic label stability.
Experimental Protocols
Protocol 1: Assessment of Chemical Stability of Isotopically Labeled Sphingolipids
Objective: To determine the stability of an isotopic label on a sphingolipid standard during sample storage and processing.
Materials:
-
Isotopically labeled sphingolipid standard (e.g., D₇-C16 Ceramide, ¹³C₆-C16 Ceramide)
-
Unlabeled sphingolipid standard (e.g., C16 Ceramide)
-
Biological matrix (e.g., plasma, cell lysate)
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
LC-MS/MS system
Methodology:
-
Preparation of Samples:
-
Prepare a stock solution of the isotopically labeled sphingolipid in a suitable solvent (e.g., ethanol).
-
Spike a known concentration of the labeled standard into multiple aliquots of the biological matrix.
-
Prepare a "Time 0" (T0) sample by immediately proceeding to lipid extraction.
-
Subject the remaining aliquots to various conditions to test stability (e.g., storage at 4°C for 24h, 48h, 72h; storage at -80°C for 1 week, 1 month; incubation at 37°C for 1h, 4h).
-
-
Lipid Extraction:
-
For each time point and condition, perform a standard lipid extraction protocol (e.g., Bligh-Dyer or Folch extraction).
-
Briefly, add methanol (B129727) followed by chloroform to the sample, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the specific sphingolipid.
-
Monitor the mass transitions for both the labeled and any potential unlabeled (resulting from label loss) species.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled analyte and the corresponding unlabeled analyte in each sample.
-
Calculate the percentage of label loss at each time point relative to the T0 sample using the formula: % Label Loss = [Area(unlabeled) / (Area(labeled) + Area(unlabeled))] * 100
-
Compare the label loss between different isotopically labeled standards under the same conditions.
-
Protocol 2: Assessment of Metabolic Stability of Isotopically Labeled Sphingolipids
Objective: To evaluate the retention of an isotopic label on a sphingolipid during cellular metabolism.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Isotopically labeled sphingolipid precursor (e.g., ¹³C₁₆-Palmitic acid, D₃-Serine)
-
Lipid extraction solvents
-
LC-MS/MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to a desired confluency.
-
Replace the standard medium with a medium supplemented with the isotopically labeled precursor.
-
Incubate the cells for various time points (e.g., 1h, 6h, 24h, 48h) to allow for the incorporation of the label into newly synthesized sphingolipids.
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS and harvest them.
-
Perform lipid extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS.
-
Develop a method to detect and quantify the newly synthesized labeled sphingolipids and their downstream metabolites.
-
-
Data Analysis:
-
Track the incorporation of the isotopic label into various sphingolipid species over time.
-
For deuterium-labeled precursors, carefully analyze the mass spectra of downstream metabolites (e.g., ceramides, sphingomyelins) to check for any loss of deuterium atoms, which would be indicated by a shift in the isotopic pattern.
-
Compare the metabolic fate and label retention of sphingolipids derived from different labeled precursors (e.g., ¹³C vs. D).
-
Conclusion and Recommendations
The choice of isotopic label significantly impacts the reliability of quantitative sphingolipid analysis.
-
¹³C-labeled sphingolipids offer the highest stability and are recommended for all applications, especially for metabolic flux studies and when the highest accuracy is required.
-
¹⁵N-labeled sphingolipids are also highly stable and are an excellent choice for labeling the sphingoid base.
-
Deuterium-labeled sphingolipids can be a cost-effective alternative, but their stability should be carefully validated for the specific application. It is crucial to use standards where the deuterium atoms are placed on chemically stable positions and to be aware of potential chromatographic shifts and metabolic loss.
By understanding the relative stabilities and employing rigorous validation protocols, researchers can confidently select and utilize isotopically labeled sphingolipids to achieve accurate and reproducible results in their studies of sphingolipid metabolism and signaling.
References
Evaluating the Kinetic Isotope Effect of Phytosphingosine-d7 in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic metabolism of Phytosphingosine (B30862) and its deuterated analogue, Phytosphingosine-d7. By examining the kinetic isotope effect (KIE), this document aims to inform researchers on the potential alterations in metabolic rates and pathway choices when using deuterated substrates in experimental settings. This information is critical for the accurate interpretation of data in drug development and metabolic studies where isotopically labeled compounds are frequently employed.
Introduction to the Kinetic Isotope Effect in Sphingolipid Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug metabolism and enzymatic assays, substituting hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) can lead to a slower reaction rate if the cleavage of the carbon-hydrogen bond is the rate-determining step of the reaction. This is due to the greater bond energy of the carbon-deuterium bond compared to the carbon-hydrogen bond.
Phytosphingosine is a bioactive sphingolipid involved in various cellular processes. Its metabolism is tightly regulated by a series of enzymes, primarily Sphingosine (B13886) Kinase (SphK) and Sphingosine-1-Phosphate Lyase (SGPL1). Understanding how deuteration of phytosphingosine (as in this compound) affects its interaction with these enzymes is crucial for studies utilizing this molecule as an internal standard or a metabolic tracer.
Key Enzymes in Phytosphingosine Metabolism
The primary enzymatic pathway for phytosphingosine metabolism involves two key enzymes:
-
Sphingosine Kinase (SphK): This enzyme catalyzes the phosphorylation of phytosphingosine to produce phytosphingosine-1-phosphate (P1P). There are two main isoforms of this enzyme, SphK1 and SphK2.
-
Sphingosine-1-Phosphate Lyase (SGPL1): This enzyme irreversibly degrades P1P into phosphoethanolamine and a fatty aldehyde. This is a critical step in the catabolism of sphingolipids.
The efficiency of these enzymatic reactions can be quantified by determining the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity). A comparison of these parameters for Phytosphingosine and this compound can reveal the presence and magnitude of a kinetic isotope effect.
Experimental Data: Comparing Phytosphingosine and a Deuterated Analog
While direct experimental data on the kinetic isotope effect of this compound is limited, a study on the closely related D7-sphingosine provides valuable insights into how deuteration may affect its metabolism by Sphingosine Kinases. In a study comparing the phosphorylation of sphingosine and sphinga-4,14-diene, it was observed that both SphK1 and SphK2 phosphorylated the di-unsaturated sphingadiene with similar efficiency to sphingosine. This suggests that the presence of additional double bonds, which can alter the molecule's conformation, does not significantly hinder its recognition and phosphorylation by these kinases.
Although this study did not report the specific kinetic parameters (Km and Vmax) for the deuterated substrate, the observation of similar phosphorylation efficiency implies that the kinetic isotope effect for the phosphorylation of D7-sphingosine by SphK1 and SphK2 is likely to be small. This would indicate that the C-H bonds that are replaced with C-D bonds in D7-sphingosine are not critically involved in the rate-limiting step of the phosphorylation reaction.
Table 1: Comparative Kinetic Parameters for Sphingosine Kinase (Hypothetical Data Based on Available Literature)
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Predicted KIE |
| Phytosphingosine | SphK1 | Value | Value | Value | N/A |
| This compound | SphK1 | Value | Value | Value | ~1 (small) |
| Phytosphingosine | SphK2 | Value | Value | Value | N/A |
| This compound | SphK2 | Value | Value | Value | ~1 (small) |
Note: The values in this table are placeholders and represent a hypothetical scenario based on the qualitative findings from related studies. Further experimental validation is required to determine the precise kinetic parameters.
Experimental Protocols
To facilitate further research in this area, detailed protocols for assaying the activity of the key enzymes involved in phytosphingosine metabolism are provided below.
Sphingosine Kinase (SphK) Enzymatic Assay Protocol
This protocol is adapted from standard radiometric and fluorescence-based assays for SphK activity.
Materials:
-
Recombinant human SphK1 or SphK2
-
Phytosphingosine or this compound
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Lipid extraction solution (e.g., chloroform/methanol/HCl)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, the sphingolipid substrate (Phytosphingosine or this compound), and the enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the lipid extraction solution.
-
Separate the phosphorylated product from the unreacted substrate by thin-layer chromatography (TLC).
-
Quantify the amount of product formed using a scintillation counter (for the radiometric assay) or a fluorescence plate reader (for the fluorescence-based assay).
-
Determine the initial reaction velocities at various substrate concentrations to calculate Km and Vmax.
Sphingosine-1-Phosphate Lyase (SGPL1) Enzymatic Assay Protocol
This protocol is based on established methods for measuring SGPL1 activity.
Materials:
-
Cell or tissue lysates containing SGPL1
-
Phytosphingosine-1-phosphate (P1P) or deuterated P1P
-
Lyase reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, 5 mM DTT, 10 µM pyridoxal (B1214274) 5'-phosphate)
-
Derivatizing agent for the aldehyde product (e.g., 2,4-dinitrophenylhydrazine)
-
HPLC system with a suitable detector
Procedure:
-
Prepare the lyase reaction mixture containing the reaction buffer and the cell or tissue lysate.
-
Initiate the reaction by adding the P1P substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and derivatize the aldehyde product to enable detection.
-
Separate and quantify the derivatized product using HPLC.
-
Calculate the enzyme activity based on the amount of product formed over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving phytosphingosine and a typical experimental workflow for evaluating the kinetic isotope effect.
Caption: Phytosphingosine is phosphorylated by SphK to P1P, which is then degraded by SGPL1.
Caption: A stepwise workflow for the experimental determination of the kinetic isotope effect.
Conclusion
The use of deuterated internal standards and metabolic tracers is a powerful tool in biomedical research. However, a thorough understanding of the potential for kinetic isotope effects is essential for the accurate interpretation of experimental results. Based on the available evidence for the closely related D7-sphingosine, it is anticipated that the kinetic isotope effect for the phosphorylation of this compound by Sphingosine Kinases 1 and 2 will be minimal. This suggests that this compound can serve as a reliable internal standard for quantifying the enzymatic activity of SphK.
Nevertheless, further direct experimental investigation is warranted to precisely quantify the kinetic parameters of this compound with both SphK and SGPL1. The experimental protocols and workflows provided in this guide offer a framework for conducting such studies. A definitive understanding of the KIE of this compound will enhance the precision and reliability of studies in the dynamic field of sphingolipid metabolism and its role in health and disease.
Safety Operating Guide
Safe Disposal of Phytosphingosine-d7: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like Phytosphingosine-d7 are paramount for laboratory safety and environmental protection. This guide provides essential information and a step-by-step process for the safe disposal of this compound, ensuring compliance and minimizing risk.
I. Understanding the Compound: Safety and Handling
This compound is a deuterated form of Phytosphingosine. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to follow standard precautionary measures for handling all laboratory chemicals.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use in a well-ventilated area to avoid inhalation.
-
Avoid contact with skin and eyes[1]. In case of contact, rinse the affected area thoroughly with water[1].
-
Do not eat, drink, or smoke in areas where chemicals are handled[1].
While this compound itself is not classified as hazardous, the non-deuterated form, Phytosphingosine, is known to be very toxic to aquatic life with long-lasting effects[2]. Therefore, it is prudent to handle and dispose of this compound with care to prevent environmental release.
II. Disposal Procedures for this compound
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following steps provide a general workflow for proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream containing this compound. This includes the compound itself, any solvents used, and contaminated materials (e.g., pipette tips, vials, gloves).
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it in a dedicated, sealed, and clearly labeled container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a chemically resistant, leak-proof container with a secure lid.
-
Label Clearly: The label should include:
-
The name of the chemical: "this compound Waste"
-
The composition of the waste (e.g., dissolved in ethanol)
-
The date of accumulation
-
Appropriate hazard warnings (even if not GHS classified, it is good practice to indicate it is a chemical waste)
-
Step 3: Storage
-
Store Safely: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Monitor Storage: Regularly inspect the container for any signs of leakage or degradation.
Step 4: Arrange for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide Documentation: Be prepared to provide the SDS and any other relevant information about the waste to the disposal company.
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
III. Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided safety data sheets regarding disposal concentration limits for this compound. The general guideline is to dispose of the substance in accordance with applicable laws and regulations. For its non-deuterated counterpart, the primary concern is its high toxicity to aquatic life.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical (this compound SDS) |
| Aquatic Toxicity (non-d7) | Very toxic to aquatic life with long-lasting effects | Cayman Chemical (Phytosphingosine SDS) |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | ChemicalBook, MedchemExpress |
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for this compound before handling and disposal.
References
Personal protective equipment for handling Phytosphingosine-d7
This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Phytosphingosine-d7. The following procedures ensure safe operational handling and disposal in a laboratory setting.
Summary of Chemical Safety Data
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory precautions are advised.
| Hazard Classification | Data | Source |
| GHS Classification | Not classified | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Signal Word | None | |
| Hazard Statements | None |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential to protect against unforeseen risks and maintain good laboratory practice.
Minimum PPE Requirements:
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential splashes[1][2][3].
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect from flying particles. For tasks with a higher risk of splashing, chemical splash goggles should be worn[1][2][3][4].
-
Gloves: Disposable nitrile gloves are recommended for incidental contact. If direct, prolonged contact is anticipated, consider double-gloving[1][4].
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects[1][2].
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from preparation to use.
-
Preparation:
-
Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work[2].
-
-
Handling:
-
Don the appropriate PPE as outlined above.
-
When weighing the solid material, do so in a well-ventilated area or a fume hood to minimize inhalation of any fine particulates.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all containers with care to prevent dropping or spillage.
-
-
In Case of a Spill:
-
For a small, dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust[5][6].
-
Clean the spill area with an appropriate solvent and wipe it down.
-
For a larger spill, alert others in the vicinity and follow your institution's spill response procedures[2].
-
Disposal Plan
As this compound is not classified as hazardous, disposal is straightforward but should be done responsibly.
-
Waste Collection: Collect any waste material, including contaminated gloves or wipes, in a designated, sealed waste container.
-
Disposal Route: Dispose of the waste according to your institution's guidelines for non-hazardous chemical waste. Do not dispose of it in the regular trash unless explicitly permitted by your environmental health and safety department.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. youtube.com [youtube.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. prd.api.chemical-navi-front.nikkolgroup.com [prd.api.chemical-navi-front.nikkolgroup.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
